Plitidepsin
Beschreibung
Aplidine is a peptide found in tunicates which shows promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers. The specific marine organism is Aplidium albicans. Aplidine is also of interest as a potential treatment for some leukemias.
This compound is a cyclic depsipeptide isolated from the marine tunicate Aplidium albicans. This compound displays a broad spectrum of antitumor activities, inducing apoptosis by triggering mitochondrial cytochrome c release, initiating the Fas/DC95, JNK pathway and activating caspase 3 activation. This agent also inhibits elongation factor 1-a, thereby interfering with protein synthesis, and induces G1 arrest and G2 blockade, thereby inhibiting tumor cell growth.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
a cyclodepsipeptide isolated from Aplidium albicans; has a pyruvoyl-proline residue instead of the lactyl-proline residue found in the linear peptide moiety of didemnin B
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-LXNNNBEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137219-37-5 | |
| Record name | Plitidepsin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plitidepsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PLITIDEPSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Plitidepsin in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans. It has demonstrated potent antineoplastic activity across a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular target, the signaling pathways it modulates, and the resulting cellular outcomes. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
The Primary Molecular Target: Eukaryotic Elongation Factor 1A2 (eEF1A2)
The primary intracellular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2)[1][2][3][4]. eEF1A2 is a key component of the protein synthesis machinery, responsible for the delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of translation[4]. Notably, eEF1A2 is frequently overexpressed in various human cancers, including multiple myeloma, and has been implicated in promoting tumor cell proliferation and inhibiting apoptosis.
This compound binds to the GTP-bound form of eEF1A2 with a high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range (approximately 80 nM). This interaction is crucial for its antitumor activity. Evidence supporting eEF1A2 as the primary target includes the observation that cancer cell lines with acquired resistance to this compound show reduced levels of eEF1A2 protein, and restoration of eEF1A2 expression re-sensitizes these cells to the drug.
Core Signaling Pathways Modulated by this compound
The binding of this compound to eEF1A2 initiates a cascade of downstream signaling events that collectively contribute to its anticancer effects. The central pathways affected are the Rac1/JNK and p38 MAPK pathways, leading to cellular stress and apoptosis.
Rac1 GTPase Activation
This compound treatment leads to the rapid activation of the Rac1 GTPase. Rac1 is a small GTPase that plays a critical role in regulating the actin cytoskeleton, cell adhesion, and cell motility. In the context of this compound's action, Rac1 activation is a key upstream event that triggers the activation of downstream stress-activated protein kinases.
Sustained Activation of JNK and p38 MAPK
Following Rac1 activation, this compound induces the sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). Both JNK and p38 MAPK are members of the MAPK family and are activated in response to various cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. The sustained activation of these kinases is a critical mediator of this compound-induced apoptosis.
Cellular Outcomes of this compound Action
The modulation of the eEF1A2-Rac1-JNK/p38 MAPK axis by this compound results in several key cellular outcomes that contribute to its antitumor efficacy.
Induction of Apoptosis
A primary consequence of this compound treatment is the induction of apoptosis, or programmed cell death, in cancer cells. This is a caspase-dependent process, as evidenced by the cleavage of caspase-3 and PARP. The sustained activation of JNK and p38 MAPK is a major driver of this pro-apoptotic response.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G1 and G2/M phases. This effect is dose-dependent, with lower concentrations often leading to cytostatic effects, while higher concentrations are cytotoxic. The arrest of the cell cycle prevents cancer cells from proliferating.
Anti-Angiogenic Effects
This compound exhibits anti-angiogenic properties by inhibiting the secretion of vascular endothelial growth factor (VEGF) from cancer cells. VEGF is a potent signaling protein that stimulates the formation of new blood vessels, a process crucial for tumor growth and metastasis. By blocking VEGF secretion, this compound can help to starve tumors of their blood supply.
Effects on the Tumor Microenvironment
This compound's activity extends beyond the cancer cells themselves to affect the tumor microenvironment. In chronic lymphocytic leukemia (CLL) models, this compound has been shown to have potent activity against monocytes and nurse-like cells (NLCs), which are known to support the survival and progression of leukemic cells. This suggests that this compound can disrupt the supportive network that tumors rely on for their growth. In the context of multiple myeloma, this compound has also been shown to have direct effects on osteoclasts, inhibiting their differentiation and bone-resorptive activity, which is a significant aspect of myeloma-associated bone disease.
Quantitative Data on this compound Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 0.2 |
| HT-29 | Colorectal Adenocarcinoma | 0.5 |
| RL | B-cell Lymphoma | 1.5 ± 0.5 |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
eEF1A2 Binding Assay (Saturation Binding with Radiolabeled this compound)
Objective: To determine the binding affinity (Kd) of this compound to its target protein, eEF1A2.
Methodology:
-
Protein Purification: Purify recombinant eEF1A2 protein.
-
Radiolabeling: Synthesize radiolabeled [14C]-Plitidepsin.
-
Binding Reaction: Incubate a constant concentration of purified eEF1A2 with increasing concentrations of [14C]-Plitidepsin in a suitable binding buffer.
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through a nitrocellulose membrane that retains the protein-ligand complex.
-
Quantification: Quantify the amount of bound [14C]-Plitidepsin using liquid scintillation counting.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a saturation binding curve to determine the Kd.
A study by Losada et al. utilized a similar approach to determine the Kd of this compound for eEF1A2.
JNK and p38 MAPK Activation Assay (Western Blot)
Objective: To assess the phosphorylation and activation of JNK and p38 MAPK in cancer cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to a desired confluency and treat them with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 MAPK (p-p38 MAPK).
-
Also, probe for total JNK and total p38 MAPK as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
This method is a standard technique used in numerous studies to evaluate MAPK signaling.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
This is a widely used and reliable method for assessing apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Treat cells with this compound.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A (to degrade RNA and ensure only DNA is stained).
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.
This standard protocol allows for the quantification of cells in each phase of the cell cycle.
Rac1 Activation Assay (Pull-down Assay)
Objective: To measure the amount of active, GTP-bound Rac1 in cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them in a buffer that preserves GTPase activity.
-
Pull-down of Active Rac1:
-
Incubate the cell lysates with a protein domain that specifically binds to the GTP-bound (active) form of Rac1. A common choice is the p21-binding domain (PBD) of PAK1, often conjugated to agarose beads.
-
The beads will pull down the active Rac1 from the lysate.
-
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using a Rac1-specific antibody.
-
-
Analysis: The amount of Rac1 detected in the pull-down fraction corresponds to the amount of active Rac1 in the original cell lysate. A Western blot for total Rac1 in the input lysate should be performed as a control.
Commercial kits are available for this type of assay.
Visualizations of Key Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound binds to eEF1A2, leading to Rac1 activation and subsequent JNK/p38 MAPK-mediated apoptosis.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for quantifying this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
Conclusion
This compound exerts its potent anticancer activity through a well-defined mechanism of action that is centered on its interaction with the oncoprotein eEF1A2. This initial binding event triggers a signaling cascade involving the activation of Rac1, JNK, and p38 MAPK, ultimately leading to apoptosis and cell cycle arrest in cancer cells. Furthermore, its ability to inhibit angiogenesis and modulate the tumor microenvironment contributes to its overall therapeutic efficacy. The detailed understanding of these molecular mechanisms provides a solid foundation for the continued clinical development of this compound and the identification of patient populations most likely to benefit from this novel therapeutic agent.
References
The Discovery and Molecular Journey of Plitidepsin: From Marine Tunicate to Targeted Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Plitidepsin (also known as Aplidin®) is a potent cyclic depsipeptide with significant antitumor and antiviral properties.[1] Originally isolated from the Mediterranean tunicate Aplidium albicans, this marine-derived compound has undergone a remarkable journey from a natural product discovery to a synthetically produced therapeutic agent.[1][2] Its primary mechanism of action involves the specific targeting of the eukaryotic elongation factor 1A2 (eEF1A2), a protein often overexpressed in cancerous cells and crucial for the replication of certain viruses.[1] This technical guide provides a comprehensive overview of the discovery, origin, and detailed molecular characterization of this compound, with a focus on its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Discovery and Origin
This compound was first discovered as a natural product isolated from the marine tunicate Aplidium albicans, a sessile sea squirt found in the Mediterranean Sea.[1] The initial discovery was driven by screening programs aimed at identifying novel bioactive compounds from marine organisms with potential therapeutic value. While initially sourced directly from the tunicate, the low natural abundance of the compound and the challenges of harvesting marine organisms on a large scale necessitated the development of a more sustainable and scalable production method. Consequently, this compound is now manufactured through total chemical synthesis, ensuring a consistent and reliable supply for clinical and research purposes.
Chemical Synthesis
The total synthesis of this compound is a complex, multi-step process that employs a convergent approach. This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together to form a linear precursor. The final steps involve a macrolactamization reaction to form the characteristic cyclic structure of the depsipeptide.
A high-level overview of the synthetic route involves:
-
Fragment Synthesis: Two main fragments of the this compound molecule are synthesized separately. This allows for a more efficient and controlled process.
-
Fragment Coupling: The synthesized fragments are then joined together using standard peptide coupling methods to create a linear precursor molecule.
-
Macrolactamization: The linear precursor undergoes an intramolecular cyclization reaction (macrolactamization) to form the core cyclic structure of this compound.
-
Final Modifications: The final steps involve the addition and modification of the peptidic side chains to yield the final, biologically active this compound molecule.
Mechanism of Action: Targeting eEF1A2
The primary molecular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2). eEF1A2 is a key protein in the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis. In many types of cancer, eEF1A2 is overexpressed and plays a role in promoting cell proliferation and inhibiting apoptosis (programmed cell death).
This compound binds to eEF1A2 with high affinity, leading to a cascade of downstream effects that ultimately result in cancer cell death. The key events in this compound's mechanism of action are:
-
Inhibition of Protein Synthesis: By binding to eEF1A2, this compound disrupts its function in the translation elongation cycle. This leads to a global inhibition of protein synthesis, which disproportionately affects rapidly dividing cancer cells that have a high demand for new proteins.
-
Induction of Apoptosis: this compound triggers apoptosis in cancer cells through multiple pathways. This includes the activation of caspases, a family of proteases that execute the apoptotic program.
-
Modulation of Signaling Pathways: this compound has been shown to modulate several signaling pathways involved in cell survival and proliferation. For example, it can interfere with the VEGF/VEGFR-1 autocrine loop in some cancer cells, which is important for their growth.
The interaction of this compound with eEF1A2 and its downstream consequences are depicted in the following signaling pathway diagram:
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data
The potency of this compound has been evaluated in numerous preclinical studies against a wide range of cancer cell lines and viruses. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Anticancer Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma (various) | Multiple Myeloma | ≤ 1 | |
| Non-Small-Cell Lung Cancer | Lung Cancer | ≤ 1 | |
| Pancreatic Cancer | Pancreatic Cancer | ≤ 1 | |
| Breast Cancer | Breast Cancer | ≤ 1 | |
| Melanoma | Melanoma | ≤ 1 | |
| Sarcoma | Sarcoma | ≤ 1 | |
| Gastric Cancer | Gastric Cancer | ≤ 1 | |
| Ovarian Cancer | Ovarian Cancer | ≤ 1 | |
| Bladder Cancer | Bladder Cancer | ≤ 1 | |
| Colon Cancer | Colon Cancer | ≤ 1 | |
| Clear Cell Carcinoma (Ovarian) | Ovarian Cancer | 2.51 - 4.97 | |
| Diffuse Large B-cell Lymphoma (RL) | Lymphoma | 1.5 ± 0.5 | |
| Burkitt Lymphoma (Ramos) | Lymphoma | 1.7 ± 0.7 |
Table 2: Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Virus | IC50 (nM) | EC50 (nM) | Reference |
| Vero E6 | SARS-CoV-2 | 0.70 | - | |
| hACE2-293T | SARS-CoV-2 | 0.73 | - | |
| Pneumocyte-like cells | SARS-CoV-2 | 1.62 | - | |
| Vero E6 | SARS-CoV-2 | - | 0.038 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the discovery and mechanism of action of this compound.
Isolation and Purification of this compound from Aplidium albicans (General Protocol)
While total synthesis is now the primary source of this compound, the original isolation from its natural source provides valuable context. A general protocol for the extraction of bioactive compounds from ascidians is as follows:
-
Collection and Preparation: Collect specimens of Aplidium albicans and freeze-dry them. Grind the lyophilized tissue into a fine powder.
-
Extraction: Extract the powdered tissue sequentially with solvents of increasing polarity, such as a mixture of dichloromethane and methanol. This is typically done at room temperature with continuous stirring.
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
-
Chromatographic Purification: Subject the organic phase to a series of chromatographic steps to isolate this compound. This may include:
-
Silica Gel Chromatography: Use a gradient of solvents (e.g., hexane to ethyl acetate) to separate the components of the extract.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a C18 column and a gradient of acetonitrile in water.
-
-
Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.
Affinity Pull-Down Assay to Demonstrate this compound-eEF1A2 Interaction
This protocol describes a general method to demonstrate the binding of a small molecule like this compound to its protein target.
-
Preparation of Affinity Beads: Covalently link this compound to activated agarose beads. This can be achieved through a chemical linker that reacts with a functional group on this compound and the beads. A control with beads linked only to the linker should also be prepared.
-
Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a multiple myeloma cell line) and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a whole-cell protein extract.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a nitrocellulose or PVDF membrane, and probe with a primary antibody specific for eEF1A2. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A band corresponding to eEF1A2 in the sample incubated with this compound-conjugated beads, but not in the control, indicates a specific interaction.
In Vitro Protein Synthesis Assay
This protocol outlines a method to measure the effect of this compound on protein synthesis in cultured cells.
-
Cell Culture and Treatment: Seed a cancer cell line in a multi-well plate and allow the cells to adhere. Treat the cells with various concentrations of this compound for a defined period.
-
Metabolic Labeling: Add a labeled amino acid analog, such as O-propargyl-puromycin (OPP), to the culture medium. OPP is incorporated into newly synthesized proteins.
-
Cell Lysis: After a short incubation with the label, wash the cells and lyse them to release the proteins.
-
Click Chemistry Reaction: Perform a click chemistry reaction to attach a fluorescent probe (e.g., a fluorescent azide) to the alkyne group of the incorporated OPP.
-
Detection and Quantification: The amount of newly synthesized protein can be quantified by measuring the fluorescence intensity using a plate reader or by imaging the cells with a fluorescence microscope. A decrease in fluorescence in this compound-treated cells compared to untreated controls indicates inhibition of protein synthesis.
Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol describes a common method to quantify apoptosis by measuring the activity of effector caspases.
-
Cell Culture and Treatment: Plate a cancer cell line in a 96-well plate and treat with different concentrations of this compound for a specified time to induce apoptosis.
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well. This substrate contains the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature to allow the active caspases in the apoptotic cells to cleave the substrate.
-
Signal Detection: Measure the luminescence or fluorescence signal using a plate reader. The intensity of the signal is directly proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Normalize the signal from the treated cells to that of the untreated control cells to determine the fold-increase in caspase activity, which is an indicator of the level of apoptosis.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental processes and the logical relationships in the development and characterization of this compound.
Caption: Workflow for the discovery of this compound from its natural source.
Caption: Workflow for the preclinical evaluation of this compound.
Caption: Logical progression for the therapeutic development of this compound.
Conclusion
This compound stands as a testament to the power of natural product discovery in modern drug development. From its origins in a Mediterranean tunicate to its current status as a synthetically produced, targeted therapeutic, its journey highlights the intricate process of identifying, characterizing, and optimizing a novel bioactive compound. The detailed understanding of its mechanism of action, centered on the inhibition of eEF1A2, has paved the way for its clinical application in oncology and its investigation as a potent antiviral agent. This technical guide provides a foundational resource for researchers and scientists seeking to further explore the therapeutic potential of this compound and other marine-derived natural products.
References
An In-depth Technical Guide to Plitidepsin's Primary Molecular Target: eEF1A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin with potent antitumor and antiviral properties.[1][2] Its primary molecular target has been identified as the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][3][4] eEF1A2 is an isoform of the alpha subunit of the eukaryotic elongation factor 1 complex, which plays a canonical role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome. Beyond this essential function, eEF1A2 is implicated in various oncogenic processes, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the interaction between this compound and eEF1A2, the downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms.
This compound and eEF1A2 Interaction: Quantitative Analysis
The binding of this compound to eEF1A2 has been characterized by high affinity and a notable residence time on its target. This interaction is fundamental to the pharmacological activity of the compound.
| Parameter | Value | Cell/System Context | Reference |
| Dissociation Constant (KD) | 80 nM | Purified rabbit muscle eEF1A2 with [14C]-plitidepsin | |
| Target Residence Time | ~9 minutes | Purified rabbit muscle eEF1A2 |
Cellular Potency of this compound
This compound exhibits potent cytotoxic and antiviral effects at nanomolar concentrations across a variety of cell lines.
| Activity | IC50/IC90 Value | Cell Line / Virus | Treatment Duration | Reference |
| Antitumor Activity (IC50) | ~10 nM | JJN3 (Multiple Myeloma) | 48 hours | |
| ~20 nM | 5TGM1 (Multiple Myeloma) | 48 hours | ||
| 1.5 ± 0.5 nM | RL (Diffuse Large B-cell Lymphoma) | 96 hours | ||
| 1.7 ± 0.7 nM | Ramos (Burkitt's Lymphoma) | 96 hours | ||
| Antiviral Activity (IC90) | 0.88 nM | hACE2-293T / SARS-CoV-2 | Not Specified | |
| 3.14 nM | Human pneumocyte-like cells / SARS-CoV-2 | Not Specified |
Mechanism of Action: Downstream Signaling Pathways
This compound's engagement with eEF1A2 disrupts its normal functions and oncogenic activities, leading to a cascade of downstream events culminating in apoptosis. The binding of this compound to eEF1A2 is thought to occur at the interface between domains 1 and 2, interfering with its role in protein synthesis and its interactions with other proteins.
Disruption of eEF1A2's Pro-Survival Interactions
eEF1A2 promotes tumor cell survival by interacting with and modulating the activity of several key proteins. This compound abrogates these interactions, tipping the cellular balance towards apoptosis.
-
Inhibition of PKR: eEF1A2 binds to and inhibits the pro-apoptotic protein kinase R (PKR). This compound disrupts this interaction, leading to PKR activation and subsequent cell death.
-
Interference with Peroxiredoxin-1 (PRDX1): The interaction between eEF1A2 and PRDX1 helps regulate oxidative stress, promoting cell survival. This compound's interference with this complex leads to increased oxidative stress.
-
Blockade of Sphingosine Kinase 1 (SPHK1) Activation: eEF1A2 enhances the activity of SPHK1, an enzyme involved in producing pro-proliferative metabolites. This compound binding to eEF1A2 prevents this activation, thus limiting tumor growth.
Induction of Apoptosis via Stress-Activated Pathways
The disruption of eEF1A2's functions by this compound leads to cellular stress, which in turn activates pro-apoptotic signaling cascades.
-
Induction of Oxidative Stress: By interfering with PRDX1 function, this compound treatment leads to an accumulation of reactive oxygen species (ROS).
-
Activation of JNK and p38 MAPK: The increase in oxidative stress triggers the rapid and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.
-
Caspase-Dependent Apoptosis: The activation of the JNK and p38 MAPK pathways ultimately converges on the activation of caspases, the executioners of apoptosis.
Caption: this compound binds to eEF1A2, leading to apoptosis.
Experimental Protocols
A variety of sophisticated experimental techniques have been employed to delineate the mechanism of action of this compound.
Target Identification and Binding Characterization
Caption: Workflow for identifying and characterizing eEF1A2 as this compound's target.
1. [14C]-Plitidepsin Binding-Guided Fractionation
This method was instrumental in identifying eEF1A2 as the primary target of this compound in an unbiased manner.
-
Cell Lysate Preparation: K-562 chronic myelogenous leukemia cells are cultured, harvested, and homogenized. The lysate is subjected to differential centrifugation to obtain a soluble protein fraction.
-
Chromatographic Fractionation: The soluble fraction is processed through several chromatographic steps, such as ion exchange and size exclusion chromatography.
-
Binding Assay: Fractions are collected and incubated with radiolabeled [14C]-Plitidepsin. The amount of bound radioactivity in each fraction is quantified to identify the fractions containing the binding protein.
-
Protein Identification: The protein in the active fractions is identified using techniques like mass spectrometry.
2. Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is used to confirm the direct binding of a small molecule to its target protein.
-
Lysate Preparation: Whole-cell lysates are prepared from a relevant cell line (e.g., HeLa cells).
-
Drug Incubation: Aliquots of the lysate are incubated with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: A protease, such as subtilisin or pronase, is added to the lysates. The binding of this compound to eEF1A2 is expected to stabilize the protein, making it more resistant to proteolytic degradation.
-
Western Blot Analysis: The samples are resolved by SDS-PAGE, and the levels of eEF1A2 are detected by Western blotting. A dose-dependent protection of eEF1A2 from degradation in the presence of this compound confirms direct binding.
3. Fluorescence Lifetime Imaging Microscopy (FLIM) - Förster Resonance Energy Transfer (FRET)
FLIM-FRET is a powerful technique to visualize and confirm protein-protein interactions in living cells.
-
Cell Transfection: Cells (e.g., HeLa) are stably transfected with a vector expressing eEF1A2 fused to a fluorescent protein (e.g., GFP) to serve as the FRET donor.
-
Labeling: A fluorescently labeled analog of this compound (the FRET acceptor) is added to the cells.
-
FLIM Imaging: The fluorescence lifetime of the eEF1A2-GFP is measured on a pixel-by-pixel basis. If this compound binds to eEF1A2, the close proximity of the donor and acceptor will result in FRET, causing a measurable decrease in the donor's fluorescence lifetime.
-
Phasor Analysis: The FLIM data is analyzed using a phasor plot, which provides a graphical representation of the lifetime distribution and allows for the identification of interacting and non-interacting populations of eEF1A2-GFP.
Cellular and Functional Assays
1. Cytotoxicity and IC50 Determination
Standard assays are used to quantify the antiproliferative effects of this compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 48 or 96 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTS or WST-8, or a luminescence-based assay like CellTiter-Glo.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
2. Apoptosis Quantification
The induction of apoptosis by this compound is a key indicator of its efficacy.
-
Annexin V and 7-AAD Staining: Cells are treated with this compound and then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a viability dye). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activation Assays: The activation of executioner caspases, such as caspase-3 and caspase-7, is measured by Western blotting for the cleaved (active) forms of the enzymes or by using fluorogenic substrates.
3. JNK and p38 MAPK Activation
The activation of these stress kinases is a hallmark of this compound's mechanism.
-
Cell Treatment and Lysis: Cells are treated with this compound for various time points, and whole-cell lysates are prepared.
-
Western Blot Analysis: The levels of total and phosphorylated (activated) JNK and p38 MAPK are determined by Western blotting using phospho-specific antibodies. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.
Conclusion
The identification and characterization of eEF1A2 as the primary molecular target of this compound have provided a solid foundation for understanding its potent antitumor and antiviral activities. The detailed mechanistic insights, supported by a range of quantitative and qualitative experimental data, highlight a multi-faceted mechanism of action that extends beyond the simple inhibition of protein synthesis. By disrupting the pro-survival functions of eEF1A2 and inducing a potent apoptotic response through stress-activated signaling pathways, this compound represents a promising therapeutic agent. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of targeting eEF1A2.
References
- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Studies of Plitidepsin's Antitumor Activity: A Technical Guide
1. Introduction
Plitidepsin, also known by its trade name Aplidin®, is a cyclic depsipeptide anticancer agent originally isolated from the Mediterranean marine tunicate Aplidium albicans and now produced by total synthesis.[1][2] Extensive preclinical research has demonstrated its potent antitumor activity across a wide array of in vitro and in vivo models, which has led to its investigation in numerous clinical trials.[1][2][3] Early studies were crucial in elucidating its unique mechanism of action, which is centered on the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein implicated in oncogenesis. This document provides a detailed technical overview of the foundational preclinical studies that characterized this compound's antitumor properties, focusing on its mechanism of action, efficacy data, and the key experimental protocols employed.
2. Mechanism of Action
This compound exhibits a multifaceted mechanism of action that converges on the induction of apoptosis in cancer cells through the targeting of eEF1A2 and the subsequent modulation of several signaling pathways.
2.1. Primary Molecular Target: eEF1A2
The primary molecular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2). eEF1A2 is one of two isoforms of the alpha subunit of eukaryotic elongation factor 1 and is involved in the delivery of aminoacyl-tRNAs to the ribosome during protein synthesis. While its counterpart, eEF1A1, is ubiquitously expressed, eEF1A2 expression is normally restricted to a few tissues but is frequently overexpressed in various human tumors, where it exhibits oncogenic properties by promoting proliferation and inhibiting apoptosis.
This compound interacts directly with eEF1A2 with a dissociation constant (KD) of approximately 80 nM. This binding affinity is consistent with the nanomolar concentrations at which the drug exerts its pro-apoptotic effects. The interaction disrupts the normal function of eEF1A2, leading to the inhibition of protein synthesis, a process to which rapidly dividing cancer cells are particularly vulnerable. The specificity of this interaction is highlighted by findings that reduced eEF1A2 expression in cancer cell lines confers resistance to this compound, while re-establishing its expression restores sensitivity.
Caption: this compound directly targets and inhibits the eEF1A2 protein.
2.2. Downstream Signaling and Apoptosis Induction
Binding of this compound to eEF1A2 initiates a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis. These effects are triggered by the induction of early oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a corresponding decrease in reduced glutathione (GSH).
This oxidative state leads to the rapid activation of Rac1 GTPase and the subsequent sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) pathways. The phosphorylation of JNK is a very early event, detectable within 5-10 minutes of drug exposure. The prolonged activation of these stress-activated kinases is a critical step that ultimately triggers a caspase-dependent apoptotic program, leading to programmed cell death. Concurrently, this compound can induce cell cycle arrest, often at the G1-G2 border.
Caption: Core signaling cascade initiated by this compound.
2.3. Modulation of eEF1A2 Protein Interactions
Further research has shown that this compound's activity is also mediated by its ability to disrupt the interaction of eEF1A2 with other key cellular proteins. eEF1A2 is known to bind to and regulate enzymes that favor tumor growth. For instance, this compound interrupts the binding of eEF1A2 with sphingosine kinase-1 (SK1) and Peroxiredoxin-1. The disruption of the eEF1A2-SK1 complex inhibits the formation of pro-proliferative metabolites, while the disruption of the eEF1A2-Peroxiredoxin-1 complex enhances oxidative stress, both contributing to tumor cell death.
2.4. Effects on Angiogenesis and the Tumor Microenvironment
Beyond its direct effects on tumor cells, this compound also exhibits antiangiogenic properties. Preclinical studies demonstrated that it can block the secretion of the vascular endothelial growth factor (VEGF) by human leukemia cells (MOLT-4), suggesting an inhibitory effect on tumor angiogenesis. This compound also impacts the tumor microenvironment. In models of chronic lymphocytic leukemia (CLL), it was shown to have potent activity against monocytes and nurse-like cells (NLCs), a cell subset that supports the survival and progression of leukemic cells.
3. Preclinical Efficacy Data
This compound has demonstrated potent and broad-spectrum antitumor activity in both in vitro and in vivo preclinical models.
3.1. In Vitro Antitumor Activity
This compound shows cytotoxic activity against a wide range of human cancer cell lines, often at very low concentrations. Its efficacy is particularly notable in hematological malignancies and various solid tumors.
| Cancer Type | Cell Lines / Context | IC50 Values | Reference |
| Broad Range | Multiple Myeloma, Lymphoma, Leukemia, NSCLC, Pancreas, Breast, Melanoma, Sarcoma, Gastric, Ovarian, Bladder, Colon | ≤1 nM | |
| Ovarian Cancer | Clear Cell Carcinoma (CCC) cell lines | 2.51 - 4.97 nM | |
| Lymphoma | Diffuse Large B-Cell Lymphoma (DLCL) and Burkitt Lymphoma cell lines | Nanomolar range |
Notably, the potency of this compound against ovarian clear cell carcinoma (IC50: 2.51-4.97 nM) was found to be significantly greater than that of conventional chemotherapeutic agents like paclitaxel (IC50: 5-20 nM) and doxorubicin (IC50: 50-80 nM).
3.2. In Vivo Antitumor Activity
The antitumor effects of this compound have been confirmed in multiple in vivo xenograft models using immunodeficient mice. These studies have shown significant tumor growth inhibition and improved survival.
| Cancer Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Burkitt Lymphoma | Athymic nude mice with Ramos lymphoma xenografts | This compound (0.2 mg/kg) + Rituximab | Median survival increased from 31 days (control) to 41 days. | |
| Burkitt Lymphoma | Athymic nude mice with Ramos lymphoma xenografts | This compound (single agent) | Median survival increased from 31 days (control) to 35 days. | |
| Ovarian Cancer | Mice with Clear Cell Carcinoma (CCC) xenografts | This compound (single agent) | Significant inhibition of tumor growth with no apparent toxicity. | |
| Multiple Myeloma | Xenograft models | This compound (single agent or with dexamethasone) | Antitumor effect observed. | |
| Pancreatic Cancer | Xenograft models | This compound + Gemcitabine | Synergistic antitumor activity. |
4. Key Experimental Methodologies
The characterization of this compound's preclinical activity involved a range of standard and specialized experimental protocols.
4.1. In Vitro Cytotoxicity and Synergy Analysis
-
Protocol: Cancer cell lines were seeded in multi-well plates and exposed to a range of this compound concentrations for a defined period (e.g., 72-96 hours). Cell viability was assessed using colorimetric assays (e.g., MTT) or automated cell counters. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. For synergy studies, this compound was combined with another agent (e.g., rituximab) at a fixed dose ratio. The Combination Index (CI) was then calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
4.2. Apoptosis Detection via Flow Cytometry
-
Protocol: Cells were treated with this compound for a specified time (e.g., 48 hours). Following treatment, cells were harvested and stained with fluorescently-labeled Annexin V (to detect early apoptotic cells via phosphatidylserine exposure) and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (to distinguish late apoptotic/necrotic cells). The stained cell populations were then quantified using a flow cytometer.
4.3. In Vivo Xenograft Model Protocol
-
Protocol: Immunocompromised mice (e.g., athymic nude mice) were subcutaneously inoculated with a suspension of human tumor cells (e.g., Ramos lymphoma cells). Tumors were allowed to grow to a palpable size (e.g., ~0.5 cm in diameter). The mice were then randomized into treatment groups (e.g., vehicle control, this compound alone, combination therapy). Drugs were administered according to a predefined schedule and dose (e.g., intraperitoneal injections). Tumor volume and mouse body weight were monitored regularly. The primary endpoints were tumor growth inhibition and overall survival.
Caption: A typical experimental workflow for an in vivo xenograft study.
4.4. Target Validation via Genetic Manipulation
-
Protocol: To confirm eEF1A2 as the primary target, its expression was manipulated in cancer cell lines. This compound-resistant cells were transfected with a vector to ectopically express (overexpress) eEF1A2. Conversely, sensitive cells were treated with siRNA or shRNA to knock down eEF1A2 expression. The sensitivity of these genetically modified cells to this compound was then reassessed using cytotoxicity assays to determine if sensitivity was restored or decreased, respectively.
The early preclinical evaluation of this compound established it as a potent anticancer agent with a novel mechanism of action. These foundational studies demonstrated that this compound's primary target is the oncogenic protein eEF1A2. Its binding initiates a cascade of events including oxidative stress and sustained JNK/p38 MAPK activation, culminating in robust, caspase-dependent apoptosis and cell cycle arrest. The in vitro data revealed broad, nanomolar potency against a wide range of hematological and solid tumor cell lines, while in vivo studies confirmed significant tumor growth inhibition and survival benefits in xenograft models. This comprehensive body of preclinical evidence provided a strong rationale for the continued clinical development of this compound as a therapeutic agent for cancer.
References
Plitidepsin: A Technical Guide to Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin, also known by its commercial name Aplidin®, is a cyclic depsipeptide of marine origin with significant antitumor and antiviral properties.[1] Originally isolated from the Mediterranean tunicate Aplidium albicans, it is now produced by total synthesis.[2][3][4] Its potent biological activity, particularly against hematological malignancies like multiple myeloma and various solid tumors, has led to extensive preclinical and clinical investigation.[4] More recently, its mechanism of action has shown promise in antiviral applications, including against SARS-CoV-2.
This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. It includes summaries of key experimental methodologies for its synthesis and biological characterization, intended to serve as a valuable resource for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a cyclic depsipeptide structurally related to the didemnin family of natural products. Specifically, it is a derivative of didemnin B where a lactate residue is oxidized to a pyruvate. The molecule is characterized by a complex macrocyclic core and a peptidic side chain.
Quantitative Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅₇H₈₇N₇O₁₅ | |
| Molecular Weight | 1110.34 g/mol (Average) | |
| 1109.62601509 Da (Monoisotopic) | ||
| CAS Number | 137219-37-5 | |
| Appearance | Colorless to slightly yellow powder | |
| Solubility | Soluble in DMSO and acetonitrile | |
| Storage Stability | ≥ 2 years at -20°C (as solid) | |
| Reconstituted Stability | Physically and chemically stable for 28 hours up to 25°C | |
| Binding Affinity (K_d) | ~80 nM (to eEF1A2) | |
| SMILES | CC--INVALID-LINK--[C@H]1C(=O)N--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C)C(=O)N2CCC[C@H]2C(=O)N(C)--INVALID-LINK--cc3)C(=O)O--INVALID-LINK----INVALID-LINK--N1)NC(=O)--INVALID-LINK--C)N(C)C(=O)[C@@H]4N(C(=O)C(=O)C)CCC4)O">C@H--INVALID-LINK--CC |
Mechanism of Action and Signaling Pathway
This compound's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein often overexpressed in tumor cells that plays a critical role in protein synthesis. This compound binds selectively to the GTP-bound form of eEF1A2, inhibiting its function of delivering aminoacyl-tRNAs to the ribosome. This disruption of protein synthesis is a central component of its anticancer activity.
Beyond canonical translation inhibition, the interaction with eEF1A2 triggers a cascade of downstream signaling events that culminate in apoptosis (programmed cell death). Key events in this pathway include:
-
Induction of Oxidative Stress : this compound causes an early increase in reactive oxygen species (ROS).
-
Activation of Stress Kinases : This is followed by the rapid and sustained activation of stress-activated protein kinases, particularly c-Jun N-terminal kinase (JNK) and p38 MAPK.
-
Rac1 GTPase Activation : The activation of these kinases is mediated by the Rac1 GTPase.
-
Caspase-Dependent Apoptosis : The sustained stress signaling ultimately leads to caspase activation and execution of the apoptotic program.
The following diagram illustrates the core signaling pathway initiated by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in this compound research. These are summaries of published methods and should be adapted and optimized for specific experimental contexts.
Total Synthesis of this compound
The large-scale synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of key fragments followed by their assembly.
Methodology Overview:
-
Fragment Synthesis : The synthesis involves the preparation of several complex peptide and ketoester fragments. For instance:
-
Peptidic Fragment (e.g., 326) : Begins with a protected bis-peptide, which undergoes deprotection (e.g., Boc group removal with HCl in dioxane) followed by coupling with other amino acid derivatives.
-
Ketoester Fragment (e.g., 323) : Synthesized starting from precursors like bis-silylated compounds, which are activated (e.g., with CDI) and treated with enolates to form the ketoester structure.
-
-
Fragment Coupling : The synthesized fragments are coupled using standard amide bond-forming methods to create a linear precursor molecule.
-
Macrolactamization : The linear precursor undergoes an intramolecular cyclization reaction (macrolactamization) to form the core macrocycle. This is a critical step, often performed under high dilution conditions using coupling reagents like HATU to favor the intramolecular reaction.
-
Side-Chain Completion : Finally, the remaining peptidic side chains are coupled to the macrocyclic core to yield the final this compound molecule.
eEF1A2 Binding Affinity Assay (Saturation Binding)
To determine the dissociation constant (K_d) of this compound for its target eEF1A2, a radioligand saturation binding assay can be performed.
Protocol Summary:
-
Reagents : Purified eEF1A2 protein (e.g., from rabbit skeletal muscle), [¹⁴C]-labeled this compound, and appropriate binding buffer.
-
Incubation : A constant amount of purified eEF1A2 is incubated with increasing concentrations of [¹⁴C]-Plitidepsin.
-
Separation : After incubation (e.g., 1 hour at room temperature), the protein-bound radioligand is separated from the unbound radioligand.
-
Quantification : The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis : The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound). The resulting saturation curve is then fitted to a suitable binding equation (e.g., one-site binding) to determine the K_d and B_max (maximum number of binding sites).
Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
The cytotoxic effect of this compound on cancer cell lines is commonly quantified using a metabolic activity assay like the MTT or MTS assay.
Generalized Protocol:
-
Cell Plating : Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment : Cells are treated with a serial dilution of this compound. Appropriate controls (vehicle-only, no-cell background) must be included.
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition : MTT or MTS reagent is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Solubilization & Measurement : If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Data Analysis : Absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (the concentration of drug that inhibits 50% of cell growth) is calculated by fitting the data to a dose-response curve.
Analysis of JNK Phosphorylation (Western Blot)
To confirm the activation of the JNK signaling pathway, Western blotting is used to measure the levels of phosphorylated JNK (p-JNK) relative to total JNK.
Protocol Summary:
-
Sample Preparation : Cancer cells or tissues from treated animals are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated JNK (p-JNK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The process is repeated on the same or a parallel membrane using an antibody for total JNK as a loading control. An antibody for a housekeeping protein like actin is also used to ensure equal protein loading.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : The intensity of the p-JNK band is quantified and normalized to the intensity of the total JNK band to determine the relative increase in JNK phosphorylation.
References
- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 3. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Plitidepsin's Antiviral Properties Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antiviral properties of Plitidepsin against SARS-CoV-2, the causative agent of COVID-19. This compound, a cyclic depsipeptide originally developed as an anti-cancer agent, has demonstrated potent preclinical efficacy against SARS-CoV-2 by targeting a host protein, the eukaryotic translation elongation factor 1A (eEF1A).[1][2] This document collates in vitro and in vivo data, details experimental methodologies, and visualizes the drug's mechanism of action and experimental workflows.
Introduction
The COVID-19 pandemic spurred a global effort to identify effective antiviral therapeutics. While vaccines have been pivotal, the need for direct-acting antivirals and host-directed therapies remains critical. This compound (also known as Aplidin) emerged as a promising candidate due to its potent inhibition of SARS-CoV-2 replication in preclinical models.[1][2][3] A key advantage of its host-targeting mechanism is the reduced likelihood of viral resistance development through mutation, a significant concern with rapidly evolving variants.
In Vitro Efficacy of this compound against SARS-CoV-2
This compound has demonstrated potent antiviral activity against SARS-CoV-2 in various cell lines, often exceeding the potency of the approved antiviral remdesivir.
| Cell Line | Assay Type | Parameter | This compound Value (nM) | Remdesivir Value (nM) | Selectivity Index (SI) | Reference |
| Vero E6 | Immunofluorescence | IC90 | 1.76 | - | - | |
| Vero E6 | - | IC50 | 0.70 | - | - | |
| hACE2-293T | Immunofluorescence | IC90 | 0.88 | 24.2 | >227 | |
| hACE2-293T | - | IC50 | 0.73 | - | >274 | |
| Human Pneumocyte-like Cells | - | IC90 | 3.14 | - | 40.4 | |
| Human Pneumocyte-like Cells | - | IC50 | 1.62 | - | 40.4 |
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2. The table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of this compound in different cell lines. The selectivity index (SI = CC50/IC50) indicates the therapeutic window.
| Cell Line | CC50 (nM) | CC10 (nM) | Reference |
| Vero E6 | 1.99 | - | |
| hACE2-293T | >200 | - | |
| Human Pneumocyte-like Cells | 65.43 | - | |
| hACE2-293T | >1000 | >1000 | |
| Vero E6 | 127 | 28.1 | |
| Human Pneumocyte-like Cells | 127 | 28.1 |
Table 2: Cytotoxicity of this compound. The table presents the 50% cytotoxic concentration (CC50) and 10% cytotoxic concentration (CC10) of this compound in various cell lines.
In Vivo Efficacy of this compound
Preclinical studies in mouse models of SARS-CoV-2 infection have demonstrated the in vivo efficacy of this compound in reducing viral replication in the lungs.
| Animal Model | Treatment Regimen | Viral Load Reduction in Lungs | Reference |
| BALB/c mice transduced with human ACE2 | 0.3 mg/kg this compound, once daily for 3 days (prophylactic) | 2-log reduction | |
| BALB/c mice transduced with human ACE2 | 1 mg/kg this compound, single dose (prophylactic) | 1.5-log reduction |
Table 3: In Vivo Antiviral Efficacy of this compound against SARS-CoV-2. This table summarizes the reduction in viral titers in the lungs of mice treated with this compound.
Mechanism of Action: Targeting the Host Protein eEF1A
This compound's antiviral activity against SARS-CoV-2 is mediated through its interaction with the host protein, eukaryotic translation elongation factor 1A (eEF1A). eEF1A is a crucial component of the cellular machinery responsible for protein synthesis and is exploited by many viruses for their replication.
By binding to eEF1A, this compound inhibits the translation of viral proteins, thereby halting the viral life cycle. This mechanism has been confirmed through experiments using cells with a mutated version of eEF1A (A399V), which confers resistance to this compound's antiviral effects.
Figure 1: Mechanism of Action of this compound against SARS-CoV-2. This diagram illustrates the SARS-CoV-2 lifecycle within a host cell and highlights how this compound inhibits viral protein translation by targeting the host factor eEF1A.
Experimental Protocols
In Vitro Antiviral Assays
Cell Lines:
-
Vero E6: African green monkey kidney epithelial cells.
-
hACE2-293T: Human embryonic kidney 293T cells stably expressing human angiotensin-converting enzyme 2 (ACE2).
-
Human Pneumocyte-like Cells: Differentiated from primary human lung cells.
General Protocol:
-
Cells are seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The drug is maintained in the media throughout the experiment.
-
After a defined incubation period (e.g., 48 hours), the antiviral effect is quantified.
Quantification Methods:
-
Immunofluorescence-based Assay: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The percentage of infected cells is then determined by automated microscopy and image analysis.
-
RT-qPCR: Viral RNA is extracted from cell lysates or supernatants, and the levels of genomic and subgenomic RNA are quantified using reverse transcription-quantitative polymerase chain reaction.
In Vivo Efficacy Studies
Animal Model:
-
BALB/c mice are transduced with an adenovirus expressing human ACE2 to make them susceptible to SARS-CoV-2 infection.
General Protocol:
-
Mice receive prophylactic treatment with this compound or a vehicle control via a specified route (e.g., subcutaneous injection).
-
Following treatment, mice are intranasally infected with a defined plaque-forming unit (PFU) of SARS-CoV-2.
-
At a predetermined time point post-infection (e.g., 3 days), mice are euthanized.
-
Lungs are harvested, and viral titers are quantified by plaque assay or RT-qPCR.
Figure 2: General Workflow for In Vitro Antiviral Assays. This diagram outlines the key steps involved in assessing the in vitro antiviral activity of this compound against SARS-CoV-2.
Clinical Development
This compound has undergone Phase I/II clinical trials for the treatment of COVID-19. A Phase I/II study in hospitalized patients with moderate COVID-19 showed that this compound was generally well-tolerated and resulted in a significant reduction in viral load. These promising early clinical results, coupled with the strong preclinical data, have led to the planning of Phase III trials.
Conclusion
This compound has demonstrated potent in vitro and in vivo antiviral activity against SARS-CoV-2. Its unique mechanism of targeting the host protein eEF1A presents a high barrier to the development of viral resistance. The quantitative data from preclinical studies are robust, and early clinical trial results are encouraging. Further clinical investigation in larger patient cohorts is warranted to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19.
References
Plitidepsin in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plitidepsin (also known as Aplidin®) is a marine-derived cyclic depsipeptide with a unique mechanism of action that has demonstrated significant antitumor activity in various hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the core research on this compound, focusing on its molecular signaling, preclinical efficacy, and clinical trial outcomes in cancers of the blood and bone marrow. Detailed experimental protocols for key assays and structured quantitative data from pivotal studies are presented to support ongoing research and development efforts in this area.
Mechanism of Action
This compound's primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein often overexpressed in cancerous cells and implicated in oncogenesis.[2] By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[1] This interaction also interferes with the pro-oncogenic functions of eEF1A2, including its role in managing oxidative stress and cell proliferation signaling.
The induction of apoptosis by this compound is mediated through a cascade of signaling events that begins with the induction of early oxidative stress.[1] This is followed by the rapid activation of the Rac1 GTPase and the sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK), ultimately leading to caspase-dependent cell death.
Figure 1: this compound's core signaling pathway.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad range of hematological cancer cell lines, with IC50 values typically in the low nanomolar range. This activity is observed in cell lines representing multiple myeloma, lymphoma, and leukemia.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEL | Myeloproliferative Neoplasm (JAK2V617F) | 1.0 ± 0.3 | |
| UKE-1 | Myeloproliferative Neoplasm (JAK2V617F) | 0.5 ± 0.03 | |
| SET2 | Myeloproliferative Neoplasm (JAK2V617F) | 0.8 ± 0.02 | |
| Ba/F3 (JAK2V617F) | Pro-B Cell Line | 0.03 ± 0.01 | |
| Ba/F3 (Wild-Type) | Pro-B Cell Line | 0.4 ± 0.03 | |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 |
Table 1: In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines
Clinical Research
This compound has been evaluated in several clinical trials for various hematological malignancies, both as a monotherapy and in combination with other agents.
Multiple Myeloma
The most significant clinical data for this compound in hematological malignancies comes from studies in patients with relapsed or refractory multiple myeloma (MM).
ADMYRE Phase III Trial (NCT01102426)
This pivotal, randomized, open-label study compared this compound in combination with dexamethasone versus dexamethasone alone in patients with relapsed/refractory MM who had received at least three prior therapeutic regimens.
| Parameter | This compound + Dexamethasone (Arm A) | Dexamethasone Alone (Arm B) | Hazard Ratio (95% CI) | p-value |
| Number of Patients | 171 | 84 | - | - |
| Median Progression-Free Survival (IRC) | 2.6 months | 1.7 months | 0.650 | 0.0054 |
| Median Progression-Free Survival (Investigator) | 3.8 months | 1.9 months | 0.611 | 0.0040 |
| Median Overall Survival | 11.6 months | 8.9 months | 0.797 | 0.1261 |
| Objective Response Rate (IRC) | 13.8% | - | - | - |
| Median Duration of Response | 12 months | - | - | - |
Table 2: Efficacy Results from the ADMYRE Phase III Trial
Phase II Trial in Relapsed/Refractory MM
A Phase II study evaluated this compound as a single agent and in combination with dexamethasone in heavily pretreated MM patients.
| Treatment Group | Number of Evaluable Patients | Overall Response Rate (CR+PR+MR) |
| This compound Monotherapy | 47 | 13% |
| This compound + Dexamethasone | 18 | 22% |
Table 3: Efficacy Results from a Phase II Trial in Multiple Myeloma
Non-Hodgkin's Lymphoma
A Phase II clinical trial (NCT00884286) investigated the efficacy and safety of this compound in patients with relapsed/refractory aggressive non-Hodgkin's lymphoma (NHL). The study included two cohorts: non-cutaneous peripheral T-cell lymphoma (PTCL) and other lymphomas.
| Parameter | Non-cutaneous PTCL Cohort | Other Lymphomas Cohort |
| Number of Evaluable Patients | 29 | 30 |
| Overall Response Rate (ORR) | 20.7% (95% CI, 8.0%-39.7%) | 0% |
| Complete Responses | 2 | 0 |
| Partial Responses | 4 | 0 |
Table 4: Efficacy Results from a Phase II Trial in Non-Hodgkin's Lymphoma
Safety and Tolerability
Across clinical trials, this compound has generally shown a manageable safety profile. The most common treatment-related adverse events are fatigue, myalgia, nausea, and transient elevations in liver enzymes and creatine phosphokinase. Hematological toxicity is typically mild.
| Adverse Event (Grade 3/4) | This compound + Dexamethasone (ADMYRE) | This compound Monotherapy (NHL Trial) |
| Fatigue | 10.8% | <10% |
| Myalgia | 5.4% | <10% |
| Nausea | 3.6% | <10% |
| Anemia | - | Transient and manageable |
| Thrombocytopenia | - | Transient and manageable |
| Increased Transaminases | - | Transient and manageable |
| Increased Creatine Phosphokinase | - | Transient and manageable |
Table 5: Common Grade 3/4 Adverse Events in this compound Clinical Trials
Experimental Protocols
In Vitro Cytotoxicity Assay
Figure 2: Workflow for in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot for JNK and p38 MAPK Activation
Methodology:
-
Cell Lysis: Cells treated with this compound for various time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JNK and p38 MAPK, followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Figure 3: Workflow for apoptosis assay.
Methodology:
-
Cell Treatment: Hematological cancer cells are treated with this compound at a specified concentration and for a defined time period.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Conclusion
This compound presents a compelling therapeutic agent for hematological malignancies, particularly in the context of relapsed or refractory disease. Its novel mechanism of action, targeting eEF1A2, provides a distinct approach to cancer therapy that can be effective even in patients resistant to other treatments. The clinical data, especially from the ADMYRE trial in multiple myeloma, underscore its potential in combination therapy. Further research is warranted to explore its efficacy in other hematological cancers and to identify biomarkers that could predict patient response. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing investigation of this compound.
References
Plitidepsin's effect on cell cycle arrest and apoptosis
An In-depth Technical Guide to Plitidepsin's Core Mechanisms: Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans, and is now produced synthetically.[1] It has demonstrated potent antitumor activities in a range of preclinical and clinical settings.[2] This technical guide provides a detailed overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its dual role in inducing cell cycle arrest and apoptosis in cancer cells.
This compound's primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2).[1][2][3] eEF1A2 is a key component of the protein synthesis machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. It is often overexpressed in various cancers and exhibits oncogenic properties by promoting cell proliferation and inhibiting apoptosis. By binding to eEF1A2, this compound disrupts its normal function, triggering a cascade of cellular events that culminate in cell cycle arrest and programmed cell death.
Signaling Pathways of this compound Action
This compound's interaction with eEF1A2 initiates a complex signaling cascade. A key consequence of this interaction is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a decrease in reduced glutathione (GSH). This is followed by the rapid activation of the Rac1 GTPase and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) pathways. The sustained activation of JNK is a critical determinant of this compound-induced apoptosis.
The activation of these pathways ultimately leads to caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Quantitative Data on this compound's Efficacy
The cytotoxic and cytostatic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer activity at nanomolar concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| NCI-H929 | Multiple Myeloma | ~11 | 24 |
| RPMI8226 | Multiple Myeloma | ~13 | 24 |
| U266B1 | Multiple Myeloma | ~34 | 24 |
| K562 | Chronic Myelogenous Leukemia | ~20 | 24 |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | 96 |
| Ramos | Burkitt Lymphoma | 1.7 ± 0.7 | 96 |
| A549 | Lung Carcinoma | 0.2 | 72 |
| HT-29 | Colorectal Adenocarcinoma | 0.5 | 72 |
Data compiled from multiple sources.
Table 2: this compound's Effect on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (nM) | Time (h) | Effect on Cell Cycle | Apoptosis (%) |
| Ramos | Not Specified | 24 | Increase in G1, Decrease in S | - |
| RL | Not Specified | 24 | Increase in G1, Decrease in S | - |
| Ramos | Not Specified | 48 | - | 20 |
| SK-MEL-28 | ≤45 | Not Specified | G1 and G2/M arrest | - |
| UACC-257 | ≤45 | Not Specified | G1 and G2/M arrest | - |
Data compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's effects on cell cycle arrest and apoptosis.
Cell Cycle Analysis via Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment using propidium iodide (PI) staining.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Ramos, RL) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay using Annexin V Staining
This protocol details the detection of apoptosis by staining for externalized phosphatidylserine with FITC-conjugated Annexin V and for membrane integrity with 7-AAD or PI.
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described for the cell cycle analysis (e.g., for 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of 7-AAD or PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately on a flow cytometer.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Protein Phosphorylation and Cleavage
This protocol is for detecting the activation of key signaling proteins (e.g., JNK) via phosphorylation and the execution of apoptosis through PARP cleavage.
Methodology:
-
Protein Extraction:
-
Treat cells with this compound for the desired time points (e.g., 15 min to 24 h for JNK phosphorylation).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Cleaved PARP (Asp214)
-
Full-length PARP
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound exerts its potent antitumor effects through a well-defined mechanism of action that converges on the induction of cell cycle arrest and apoptosis. By targeting eEF1A2, this compound initiates a signaling cascade involving oxidative stress and the sustained activation of the JNK and p38 MAPK pathways. This guide provides researchers and drug development professionals with a comprehensive overview of these core mechanisms, supported by quantitative data and detailed experimental protocols to facilitate further investigation into this promising therapeutic agent.
References
Literature review of Plitidepsin's therapeutic potential
An in-depth analysis of Plitidepsin, a marine-derived cyclic depsipeptide, reveals a significant therapeutic potential spanning oncology and virology. Initially isolated from the tunicate Aplidium albicans, this agent, now produced synthetically, has a unique mechanism of action that underpins its efficacy against various malignancies and viral infections, most notably SARS-CoV-2.[1][2] This technical review synthesizes preclinical and clinical data to provide a comprehensive overview for researchers and drug development professionals.
This compound's primary molecular target is the eukaryotic translation elongation factor 1A (eEF1A), with a particular affinity for its eEF1A2 isoform, which is frequently overexpressed in tumor cells.[2][3][4] eEF1A is a crucial component of the cellular protein synthesis machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during translation elongation. By binding to eEF1A, this compound disrupts this fundamental process, leading to a cascade of downstream effects.
This inhibition of protein synthesis has a dual therapeutic impact:
-
Antineoplastic Activity: Rapidly proliferating cancer cells have a high demand for protein synthesis. This compound's interference with this process leads to cell cycle arrest and the induction of apoptosis (programmed cell death). The apoptotic mechanism is mediated through the induction of early oxidative stress and the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) signaling pathways.
-
Antiviral Activity: Many viruses, including RNA viruses like SARS-CoV-2, hijack the host cell's translational machinery to replicate. This compound acts as a "host-directed" antiviral by targeting eEF1A, thereby preventing the synthesis of viral proteins necessary for replication and the formation of new virions. This approach offers the potential for broad-spectrum antiviral activity and may present a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. In SARS-CoV-2, this compound specifically blocks the translation of viral polyproteins and subgenomic mRNAs, effectively halting the formation of the viral replication-transcription complex.
References
Methodological & Application
Plitidepsin In Vitro Assay Protocols for Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans. It is now produced synthetically and has demonstrated potent antitumor activity in a variety of preclinical and clinical settings.[1][2] this compound's primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein involved in protein synthesis that is often overexpressed in various cancers, including multiple myeloma, breast cancer, and others.[2][3][4] By binding to eEF1A2, this compound disrupts its normal function, leading to a cascade of downstream effects that culminate in cancer cell death.
These application notes provide a detailed overview of the in vitro protocols for assessing the efficacy of this compound against various cancer cell lines. The included methodologies cover the evaluation of cytotoxicity, induction of apoptosis, and assessment of clonogenic potential.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action. Its binding to eEF1A2 is central to its activity. This interaction disrupts several pro-survival functions of eEF1A2 in cancer cells. Key events triggered by this compound include:
-
Induction of Oxidative Stress: this compound interferes with the interaction between eEF1A2 and Peroxiredoxin-1, leading to increased levels of oxidative stress within the tumor cell.
-
Activation of Stress-Activated Protein Kinases: The compound induces the rapid and sustained activation of c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The activation of JNK is a critical component of this compound-induced apoptosis.
-
Induction of Apoptosis: The culmination of these signaling events is the activation of the apoptotic cascade, a form of programmed cell death. This is often characterized by the activation of caspases and subsequent cleavage of cellular substrates like PARP.
-
Cell Cycle Arrest: In some cancer cell lines, this compound has been shown to induce cell cycle arrest, further contributing to its anti-proliferative effects.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-small cell lung | 0.2 |
| HT-29 | Colon | 0.5 |
| HEL | Erythroleukemia (JAK2V617F) | 1.0 ± 0.3 |
| UKE-1 | Myeloid Leukemia (JAK2V617F) | 0.5 ± 0.03 |
| SET2 | Megakaryoblastic Leukemia (JAK2V617F) | 0.8 ± 0.02 |
| Ba/F3-V617F | Pro-B (JAK2V617F) | 0.03 ± 0.01 |
| Ba/F3-WT | Pro-B (Wild-type) | 0.4 ± 0.03 |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 |
| RL | Follicular Lymphoma | 1.5 ± 0.5 |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Experimental Workflow
A general workflow for the in vitro evaluation of this compound is depicted below.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Clonogenic Assay (Soft Agar Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of tumorigenicity.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Agar (Noble Agar)
-
Complete cell culture medium (2X and 1X)
-
Crystal Violet solution
Procedure:
-
Base Agar Layer: Prepare a 0.6-1% agar solution in complete medium. Add this mixture to the bottom of 6-well plates and allow it to solidify.
-
Cell-Agar Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with a lower concentration of agar (e.g., 0.3-0.4%) in complete medium containing the desired concentration of this compound or vehicle control.
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 weeks, adding fresh medium to the top of the agar every 2-3 days to prevent drying.
-
Colony Staining and Counting: After the incubation period, stain the colonies with Crystal Violet solution and count them either manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the control.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of key apoptosis-related proteins, such as caspase-3 and PARP.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 (e.g., 17/19 kDa fragments) and PARP (e.g., 89 kDa fragment) is indicative of apoptosis.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
In Vivo Models for Testing Plitidepsin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin with potent antitumor and antiviral properties.[1][2] Its primary mechanism of action involves the targeting of the eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in various cancers and involved in viral replication.[3][4] This document provides detailed application notes and experimental protocols for testing the in vivo efficacy of this compound in various preclinical models.
Mechanism of Action
This compound exerts its biological effects by binding to eEF1A2, a key component of the protein synthesis machinery. This interaction disrupts the normal function of eEF1A2, leading to a cascade of downstream events including:
-
Inhibition of Protein Synthesis: By targeting eEF1A2, this compound interferes with the elongation step of protein translation, which is crucial for rapidly proliferating cancer cells and for viral replication.
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the activation of signaling pathways involving oxidative stress, Rac1, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK).[5]
-
Cell Cycle Arrest: The compound can induce a halt in the cell cycle, further contributing to its anti-proliferative effects.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Application Notes: In Vivo Models
This compound has demonstrated efficacy in a range of in vivo models, primarily focusing on its anticancer and antiviral activities.
Cancer Xenograft Models
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice are standard for evaluating anticancer drug efficacy.
-
Multiple Myeloma (MM): this compound, alone and in combination with dexamethasone, has shown significant antitumor effects in MM xenograft models.
-
Lymphoma (Burkitt's and Diffuse Large B-cell): In vivo studies using Ramos Burkitt's lymphoma xenografts have demonstrated tumor growth inhibition with this compound, with additive effects when combined with rituximab.
-
Pancreatic Cancer: Synergistic antitumor activity has been observed in pancreatic cancer xenograft models when this compound is combined with gemcitabine.
The general workflow for a xenograft study is depicted below.
Viral Infection Models
The emergence of SARS-CoV-2 highlighted the antiviral potential of this compound.
-
SARS-CoV-2 Mouse Models: this compound has been shown to reduce viral replication in the lungs of K18-hACE2 transgenic mice and BALB/c mice transduced with human ACE2.
The following diagram outlines the workflow for a SARS-CoV-2 in vivo efficacy study.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different models.
Table 1: Anticancer Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Treatment | Efficacy Endpoint | Result | Reference(s) |
| Burkitt's Lymphoma | Ramos Xenograft | This compound (0.2 mg/kg) + Rituximab (200 µg/kg) | Median Survival | 41 days (vs. 31 days for untreated) | |
| Burkitt's Lymphoma | Ramos Xenograft | This compound (0.4 mg/kg) | Tumor Growth Inhibition | Significant inhibition | |
| Pancreatic Cancer | PANC-1 Xenograft | This compound (0.2 mg/kg) + Gemcitabine (250 mg/kg) | T/C Ratio | 0.07 | |
| Pancreatic Cancer | PANC-1 Xenograft | This compound (0.4 mg/kg) | T/C Ratio | 0.23 | |
| Pancreatic Cancer | PANC-1 Xenograft | Gemcitabine (250 mg/kg) | T/C Ratio* | 0.45 |
*T/C Ratio: Ratio of the median tumor volume of the treated group to the median tumor volume of the control group.
Table 2: Antiviral Efficacy of this compound against SARS-CoV-2
| Animal Model | Treatment | Efficacy Endpoint | Result | Reference(s) |
| BALB/c mice + hACE2 | This compound (0.3 mg/kg/day for 3 days) | Lung Viral Titer | ~2-log reduction vs. vehicle | |
| BALB/c mice + hACE2 | This compound (1 mg/kg, single dose) | Lung Viral Titer | ~1.5-log reduction vs. vehicle | |
| K18-hACE2 mice | This compound (0.3 mg/kg/day for 3 days) | Lung Viral Titer | ~2-log reduction vs. vehicle |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Burkitt's Lymphoma (Ramos Cells)
Materials:
-
Ramos human Burkitt's lymphoma cell line
-
RPMI-1640 medium with 10% FBS
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, female
-
Syringes (1 mL) and needles (25-27 gauge)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Shave the right flank of each mouse.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.
-
-
Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound for injection (the specific vehicle may vary; consult the manufacturer's instructions). Administration is typically via intravenous or intraperitoneal injection.
-
Administer this compound at the desired dose and schedule (e.g., 0.2-0.4 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Protocol 2: In Vivo Efficacy Model for SARS-CoV-2 (K18-hACE2 Mice)
Materials:
-
K18-hACE2 transgenic mice, 6-10 weeks old, male or female
-
SARS-CoV-2 viral stock of known titer (e.g., USA-WA1/2020)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
This compound for in vivo use
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Acclimatization: Acclimate K18-hACE2 mice to the BSL-3 facility for at least 72 hours before the experiment.
-
This compound Administration (Prophylactic):
-
Two hours prior to infection, administer this compound (e.g., 0.3 mg/kg) or vehicle control via subcutaneous or intraperitoneal injection.
-
-
SARS-CoV-2 Infection:
-
Anesthetize the mice with isoflurane.
-
Intranasally inoculate each mouse with a specific dose of SARS-CoV-2 (e.g., 1 x 10⁴ Plaque Forming Units - PFU) in a total volume of 20-50 µL of sterile PBS.
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for weight loss and clinical signs of disease.
-
Continue this compound administration according to the planned schedule (e.g., once daily for 3 days).
-
-
Endpoint and Sample Collection:
-
At a predetermined endpoint (e.g., day 3 post-infection), euthanize the mice.
-
Collect lung tissue for viral load quantification and histopathological analysis.
-
-
Viral Load Quantification (Plaque Assay):
-
Homogenize a portion of the lung tissue in sterile PBS.
-
Perform serial 10-fold dilutions of the lung homogenate.
-
Infect a monolayer of susceptible cells (e.g., Vero E6) with the dilutions.
-
After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in PFU per gram of lung tissue.
-
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potential new treatment for relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solubilization and Laboratory Use of Plitidepsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of Plitidepsin for laboratory use, enabling consistent and reproducible experimental results. The following sections include quantitative solubility data, step-by-step procedures for preparing stock and working solutions, and example protocols for common in vitro assays.
Product Information and Physical Properties
-
Product Name: this compound (also known as Aplidin®)
-
Molecular Formula: C₅₇H₈₇N₇O₁₅
-
Molecular Weight: 1110.34 g/mol
-
Appearance: White to off-white lyophilized powder or solid cake.[1]
-
Storage of Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Solubility Data
| Solvent | Temperature | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25°C | ≥ 60 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 25°C | 100 mg/mL (90.06 mM) | Requires sonication to achieve higher solubility. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Water | - | Insoluble | - |
| Ethanol | - | Soluble (qualitative) | A component of the clinical reconstitution solution, but specific quantitative solubility in pure ethanol is not available. |
| Acetonitrile | - | Soluble (qualitative) | Commercially available as a solution in acetonitrile. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.11 mg of this compound (Molecular Weight = 1110.34 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder. For 1.11 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes to ensure complete solubilization, especially for higher concentrations.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of this compound Working Solutions for Cell Culture
This protocol describes the preparation of working solutions of this compound by diluting the DMSO stock solution in a cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution Series (for a final volume of 1 mL per well):
-
To prepare a 100 nM working solution, add 1 µL of a 100 µM intermediate dilution (prepared by diluting the 10 mM stock 1:100 in media) to 999 µL of cell culture medium.
-
-
Vortex Gently: Gently vortex or pipette up and down to mix the working solutions thoroughly.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions of this compound.
Example In Vitro Assay: Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as described in section 3.2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Anti-Cancer Screening
Caption: Workflow for assessing this compound's in vitro anti-cancer activity.
References
Plitidepsin in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of plitidepsin in various preclinical models, based on published research. The information is intended to guide researchers in designing and executing in vivo and in vitro studies with this potent anti-cancer and antiviral agent.
Mechanism of Action
This compound is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. Its primary molecular target is the eukaryotic elongation factor 1-alpha 2 (eEF1A2), a protein involved in protein synthesis and various oncogenic processes.[1][2] By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[1] This mechanism of action is particularly effective in rapidly dividing cancer cells that have a high demand for protein synthesis.
The downstream effects of this compound's interaction with eEF1A2 include the induction of oxidative stress, activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) pathways, and ultimately, caspase-dependent apoptosis.[3][4]
Signaling Pathway of this compound
Caption: this compound's mechanism of action targeting eEF1A2.
In Vitro Applications
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the nanomolar range.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / IC70 | Reference |
| Various | Multiple Myeloma | EC50 ~10 nM | |
| JJN3 | Multiple Myeloma | >1 nM | |
| 5TGM1 | Multiple Myeloma | >1 nM | |
| K562 | Leukemia | Not specified | |
| TOV-21G | Ovarian Clear Cell Carcinoma | Not specified | |
| Ramos | Burkitt Lymphoma | Not specified | |
| RL | Diffuse Large B-cell Lymphoma | Not specified | |
| Various | 72 patient-derived xenografts | Mean IC70 = 4.0 nM |
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as MTT, XTT, or a luminescent-based assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Applications
This compound has shown significant antitumor efficacy in various preclinical animal models. The dosage and administration route vary depending on the model and the therapeutic goal.
Table 2: Dosage and Administration of this compound in Preclinical Cancer Models
| Animal Model | Cancer Type | This compound Dosage | Administration Route & Schedule | Combination Agent | Efficacy Outcome | Reference |
| Athymic Nude Mice | Burkitt Lymphoma (Ramos xenograft) | 0.2 or 0.4 mg/kg | Intraperitoneal (i.p.), 4 doses, 3 days apart | Rituximab (200 µg/kg) | Additive tumor growth inhibition and prolonged survival | |
| Nude Mice | Ovarian Clear Cell Carcinoma (TOV-21G xenograft) | Not specified | Subcutaneous (s.c.) | None | Significant tumor growth inhibition | |
| Xenografted Mice | Leukemia (K562 xenograft) | 200 µg/kg | Single administration (route not specified) | None | Increased JNK phosphorylation in tumors | |
| Syngeneic Mouse Model | Multiple Myeloma (5TMM) | Not specified | Not specified | None | Antitumor and antiangiogenic effects | |
| Xenograft Mouse Model | Pancreatic Cancer | Not specified | Not specified | Gemcitabine | Synergistic antitumor activity |
Table 3: Dosage and Administration of this compound in a Preclinical SARS-CoV-2 Model
| Animal Model | Virus | This compound Dosage | Administration Route & Schedule | Efficacy Outcome | Reference |
| BALB/c Mice (human ACE2 transduced) | SARS-CoV-2 | 0.3 mg/kg | Subcutaneous (s.c.), once daily for 3 days (prophylactic) | Nearly 2-log reduction in lung viral titers | |
| BALB/c Mice (human ACE2 transduced) | SARS-CoV-2 | 1 mg/kg | Subcutaneous (s.c.), single dose (prophylactic) | 1.5-log reduction in lung viral titers |
Protocol: Murine Xenograft Model for Solid Tumors
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 200 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) × 0.5.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute with a solution of 15% (v/v) Cremophor EL, 15% (v/v) ethanol, and 70% (v/v) water for injection.
-
Further dilute with normal saline for injection to the final desired concentration.
-
Administer the prepared this compound solution via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection).
-
-
Treatment Schedule: Follow the dosing schedule as determined by the specific study design (e.g., daily, every 3 days, weekly).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Survival Studies: In some studies, mice are monitored for survival, and Kaplan-Meier curves are generated to assess the impact of treatment on overall survival.
Caption: General workflow for a murine xenograft study.
Important Considerations
-
Formulation and Stability: this compound is a lyophilized product that requires reconstitution. The reconstituted solution has limited stability and should be prepared fresh for each administration.
-
Toxicity: The preclinical toxicological profile of this compound indicates that the liver, gastrointestinal tract, spleen, and bone marrow are the main target organs for toxicity. Careful monitoring of animal health, including body weight, is crucial during in vivo studies.
-
Combination Therapies: this compound has shown synergistic or additive effects when combined with other anticancer agents like rituximab and gemcitabine. When designing combination studies, it is important to consider the optimal dosing and scheduling of each agent to maximize efficacy and minimize toxicity.
This document is intended for research purposes only and does not constitute medical advice. Researchers should always refer to the primary literature and adhere to all institutional and national guidelines for animal care and use.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Randomized phase III study (ADMYRE) of this compound in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plitidepsin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of Plitidepsin in combination with other anticancer agents. Detailed protocols for key experimental procedures are included to facilitate further research and development.
Introduction to this compound
This compound (also known as Aplidin®) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. It is now produced synthetically and has demonstrated potent antitumor activity in a range of hematological malignancies and solid tumors[1][2][3][4]. The primary molecular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis that is often overexpressed in cancer cells[5]. By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis. Mechanistic studies have shown that this compound induces oxidative stress and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critical mediators of apoptosis. Due to its novel mechanism of action and manageable safety profile, this compound is an attractive candidate for combination therapies.
Preclinical Synergy of this compound Combinations
Preclinical studies have demonstrated that this compound acts synergistically or additively with several established anticancer agents, enhancing their therapeutic efficacy.
This compound in Combination with Dexamethasone and Bortezomib in Multiple Myeloma
In vitro studies have shown that this compound exhibits synergistic activity when combined with the corticosteroid dexamethasone and the proteasome inhibitor bortezomib in multiple myeloma (MM) cell lines. This synergy provides a strong rationale for the clinical investigation of these combinations in patients with relapsed/refractory multiple myeloma. While qualitative synergy has been consistently reported, specific Combination Index (CI) values from Chou-Talalay analyses were not detailed in the reviewed literature for these combinations.
This compound in Combination with Rituximab in Lymphoma
In preclinical models of diffuse large B-cell lymphoma (DLCL) and Burkitt lymphoma, this compound has been shown to have a synergistic effect when combined with the anti-CD20 monoclonal antibody rituximab.
Table 1: Preclinical Cytotoxicity of this compound and Rituximab in Lymphoma Cell Lines
| Cell Line | Drug | IC50 (nM) |
| RL (DLCL) | This compound | 1.5 ± 0.5 |
| Rituximab | 1.5 ± 0.1 | |
| Ramos (Burkitt) | This compound | 1.7 ± 0.7 |
| Rituximab | 1.0 ± 0.1 |
Table 2: Synergy Analysis of this compound and Rituximab Combination in Lymphoma Cell Lines
| Cell Line | Combination | Method of Analysis | Result |
| RL (DLCL) | This compound + Rituximab | Chou-Talalay | Marked Synergy |
| Ramos (Burkitt) | This compound + Rituximab | Chou-Talalay | Marked Synergy |
Clinical Efficacy of this compound Combinations
Clinical trials have evaluated the safety and efficacy of this compound in combination with other anticancer agents, primarily in the context of multiple myeloma.
This compound and Dexamethasone in Relapsed/Refractory Multiple Myeloma
The randomized phase III ADMYRE clinical trial compared this compound in combination with dexamethasone to dexamethasone alone in patients with relapsed/refractory multiple myeloma. The combination therapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared to dexamethasone monotherapy.
Table 3: Efficacy of this compound and Dexamethasone in the ADMYRE Trial
| Outcome | This compound + Dexamethasone | Dexamethasone Alone | Hazard Ratio (95% CI) | p-value |
| Median PFS (IRC assessment) | 2.6 months | 1.7 months | 0.650 (0.477–0.885) | 0.0054 |
| Median OS (ITT analysis) | 11.6 months | 8.9 months | 0.797 (0.584–1.088) | 0.1261 |
| Overall Response Rate (ORR) | 13.8% | 1.7% | - | < 0.0080 |
This compound, Bortezomib, and Dexamethasone in Relapsed/Refractory Multiple Myeloma
A phase I clinical trial investigated the triple combination of this compound, bortezomib, and dexamethasone in patients with relapsed/refractory multiple myeloma. The study established a recommended dose for the combination and reported promising clinical activity.
Table 4: Clinical Activity of this compound, Bortezomib, and Dexamethasone Combination
| Outcome | Result (at Recommended Dose) |
| Overall Response Rate (ORR) | 22.2% (95% CI, 6.4%–47.6%) |
| Clinical Benefit Rate | 77.8% (95% CI, 52.4–93.6%) |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's primary mechanism of action involves the inhibition of eEF1A2, leading to the activation of stress-activated protein kinase pathways and ultimately apoptosis.
Caption: this compound inhibits eEF1A2, leading to apoptosis via stress kinase activation.
Proposed Synergistic Signaling with Bortezomib
The combination of this compound and the proteasome inhibitor bortezomib is thought to induce synergistic apoptosis through dual mechanisms of cellular stress.
Caption: this compound and Bortezomib may synergistically induce apoptosis via distinct stress pathways.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic effects of this compound in combination with another anticancer agent involves determining cell viability and apoptosis rates.
Caption: Workflow for in vitro assessment of drug combination synergy.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound and a combination agent on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound, the combination agent, and the combination of both at a constant ratio.
-
Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
This protocol outlines the steps for analyzing drug combination data to determine synergy using the Chou-Talalay method, which calculates a Combination Index (CI).
Principle: The Chou-Talalay method is based on the median-effect equation and provides a quantitative measure of drug interaction. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Data Input: Use the dose-response data obtained from the MTT assay for this compound alone, the combination agent alone, and the combination at a constant ratio.
-
Software Analysis: Utilize a software program like CompuSyn or similar software that implements the Chou-Talalay method.
-
Determine Parameters: The software will calculate the median-effect parameters (Dm and m) for each drug and the combination. Dm is the dose that produces the median effect (e.g., IC50), and m is the slope of the dose-effect curve.
-
Calculate Combination Index (CI): The software will automatically calculate the CI values at different effect levels (fraction affected, Fa).
-
Generate Plots: Generate a Fa-CI plot (Chou-Talalay plot) to visualize the CI values across a range of effect levels and an isobologram for a graphical representation of the synergy.
Protocol 3: Apoptosis Detection using Annexin V-FITC Staining
This protocol is for the quantitative analysis of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound, the combination agent, and the combination for the desired time. Include an untreated control group.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 3.7. Annexin-V Apoptosis Assay [bio-protocol.org]
Application Notes and Protocols for Studying Plitidepsin's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and methodologies for investigating the antiviral activity of Plitidepsin. This compound, a marine-derived cyclic depsipeptide, has demonstrated potent antiviral effects, particularly against SARS-CoV-2, by targeting the host protein eukaryotic translation elongation factor 1A (eEF1A).[1][2][3][4] This document outlines the key experimental procedures, data presentation, and visualization of the underlying molecular mechanisms.
Quantitative Data Summary
The antiviral efficacy of this compound has been quantified in various cell lines against SARS-CoV-2. The following tables summarize the key inhibitory and cytotoxicity concentrations.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Virus Strain/Variant | Endpoint | IC50 / EC50 (nM) | IC90 (nM) | Reference |
| Vero E6 | SARS-CoV-2 | Cytopathic Effect | 70 | - | [1] |
| Vero E6 | SARS-CoV-2 | Immunofluorescence | - | 1.76 | |
| hACE2-293T | SARS-CoV-2 | - | 0.73 | 0.88 | |
| Pneumocyte-like cells | SARS-CoV-2 | - | 1.62 | 3.14 | |
| Huh-7 | HCoV-229E (GFP) | Fluorescent Foci | <0.5 | - | |
| HeLa-ACE2 | SARS-CoV-2/WA1 | Virus Infectivity | - | - | |
| HeLa-ACE2 | Alpha (B.1.1.7) | Virus Infectivity | - | - | |
| HeLa-ACE2 | Beta (B.1.351) | Virus Infectivity | - | - | |
| HeLa-ACE2 | Delta (B.1.617.2) | Virus Infectivity | - | - | |
| HeLa-ACE2 | Mu (B.1.621) | Virus Infectivity | - | - | |
| HeLa-ACE2 | Omicron (B.1.1.529) | Virus Infectivity | - | - |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (nM) | Reference |
| Vero E6 | 1.99 - 2900 | |
| hACE2-293T | >200 | |
| Pneumocyte-like cells | 65.43 |
Table 3: Comparative Antiviral Potency (this compound vs. Remdesivir)
| Comparison Metric | Fold Difference | Reference |
| Potency in hACE2-293T cells | 27.5-fold more potent than Remdesivir | |
| Potency in preclinical trials | 28-fold more effective than Remdesivir | |
| Potency in human epithelial cells (B.1.1.7 variant) | ~10-fold more potent than Remdesivir | |
| Reduction of viral replication in lungs (mouse model) | 100-fold more effective than Remdesivir |
Signaling Pathway of this compound's Antiviral Action
This compound exerts its antiviral activity by targeting the host cell's eukaryotic translation elongation factor 1A (eEF1A). This interaction disrupts the viral life cycle at the protein synthesis stage. The diagram below illustrates this mechanism.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's antiviral activity are provided below.
In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol is designed to determine the concentration of this compound that inhibits the virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 (or virus of interest)
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Immediately infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include uninfected cells treated with this compound as a cytotoxicity control and infected, untreated cells as a virus control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
Viral Replication Inhibition Assay (Quantitative RT-PCR)
This protocol quantifies the reduction in viral RNA levels in the presence of this compound.
Materials:
-
Susceptible cell line (e.g., Calu-3, Caco-2)
-
SARS-CoV-2
-
This compound
-
24-well plates
-
RNA extraction kit
-
qRT-PCR reagents and primers/probes specific for a viral gene (e.g., N gene)
-
qRT-PCR instrument
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with SARS-CoV-2 at a defined MOI.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the corresponding this compound concentration.
-
Incubate for 24-48 hours.
-
Harvest the cell supernatant or cell lysate for RNA extraction.
-
Perform qRT-PCR to quantify the viral RNA copies.
-
Normalize the viral RNA levels to a housekeeping gene and compare the treated samples to the untreated virus control to determine the extent of replication inhibition.
Immunofluorescence-Based Antiviral Screening Assay
This assay visualizes and quantifies the reduction in viral protein expression.
Materials:
-
hACE2-293T cells (or other suitable cell line)
-
SARS-CoV-2
-
This compound
-
96-well optical-bottom plates
-
Primary antibody against a viral protein (e.g., anti-Nucleocapsid)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed hACE2-293T cells in 96-well optical-bottom plates.
-
Treat the cells with a range of this compound concentrations.
-
Infect the cells with SARS-CoV-2.
-
Incubate for 24 hours.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells (positive for viral protein staining) relative to the total number of cells (DAPI-stained nuclei) to determine the percentage of infection inhibition.
Experimental Workflow
The study of this compound's antiviral activity typically follows a structured workflow from initial screening to in vivo validation.
These protocols and data provide a solid foundation for researchers to further investigate the antiviral potential of this compound and similar compounds. Adherence to these standardized methods will facilitate the comparison of results across different studies and contribute to the development of novel antiviral therapies.
References
Application Notes and Protocols for Plitidepsin Treatment in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin with potent antitumor activity against multiple myeloma (MM).[1][2] Its primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in multiple myeloma cells.[1][2][3] This interaction triggers a cascade of downstream events, including the activation of stress-related signaling pathways and ultimately leading to apoptosis, or programmed cell death. These application notes provide a summary of quantitative data and detailed experimental protocols for studying the effects of this compound on multiple myeloma cell lines.
Data Presentation
This compound Activity in Multiple Myeloma Cell Lines
This compound demonstrates significant cytotoxic activity against a range of human multiple myeloma cell lines, with IC50 and EC50 values typically in the nanomolar range. This potency is observed in both drug-sensitive and resistant cell lines.
| Cell Line | Assay Type | Time Point (hours) | IC50/EC50 (nM) | Reference |
| NCI-H929 | MTT | 24 | ~11 | |
| RPMI-8226 | MTT | 24 | ~13 | |
| U266B1 | MTT | 24 | ~34 | |
| JJN3 | MTT | 48 | ~10 (EC50) | |
| 5TGM1 (murine) | MTT | 48 | ~20 (EC50) | |
| General MM Cell Lines | Not Specified | Not Specified | 1 - 10 |
This compound Target Binding Affinity
This compound exhibits a strong binding affinity for its primary molecular target, eEF1A2.
| Target Protein | Binding Affinity (Kd) | Reference |
| eEF1A2 | 80 nM |
Signaling Pathway Analysis
This compound treatment in multiple myeloma cells leads to the rapid and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This activation is a key event in the induction of apoptosis.
Caption: this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in multiple myeloma cell lines upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT cell viability assay.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, U266B1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of JNK and p38 Activation
This protocol describes the detection of phosphorylated (activated) JNK and p38 in multiple myeloma cells treated with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or culture flasks and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed multiple myeloma cells and treat with this compound (e.g., in the range of 10-100 nM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a promising therapeutic agent for multiple myeloma, acting through a distinct mechanism of action centered on the inhibition of eEF1A2. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound on multiple myeloma cell lines, facilitating further drug development and a deeper understanding of its therapeutic potential. The synergistic effects observed with other anti-myeloma agents, such as dexamethasone and bortezomib, suggest that combination therapies may be a particularly effective clinical strategy.
References
- 1. Randomized phase III study (ADMYRE) of this compound in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potential new treatment for relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Plitidepsin in Lymphoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans. It has demonstrated potent antitumor activity against various hematological malignancies, including lymphoma. This document provides detailed application notes and protocols for researchers investigating the use of this compound in lymphoma research, summarizing key preclinical and clinical findings, and offering methodologies for relevant experiments.
Mechanism of Action
This compound's primary mechanism of action involves the targeting of the eukaryotic elongation factor 1A2 (eEF1A2).[1][2][3] eEF1A2 is a protein often overexpressed in tumor cells and plays a crucial role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.[2] By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2]
A key downstream effect of this compound's interaction with eEF1A2 is the induction of oxidative stress and the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This activation of the JNK pathway is a critical step in triggering apoptosis in cancer cells. This compound has been shown to induce the phosphorylation of JNK in tumors, suggesting that phospho-JNK could serve as a potential biomarker for the drug's activity.
Furthermore, this compound can interrupt the interaction of eEF1A2 with other proteins that promote tumor cell survival, such as Peroxiredoxin-1 and sphingosine kinase, leading to increased oxidative stress and inhibition of pro-survival signaling.
Data Presentation
Preclinical Activity of this compound in Lymphoma Cell Lines
The following table summarizes the in vitro cytotoxic activity of this compound in various lymphoma cell lines.
| Cell Line | Lymphoma Subtype | IC50 (nM) | Reference |
| RL | Diffuse Large B-cell Lymphoma (DLCL) | 1.5 ± 0.5 | |
| Ramos | Burkitt Lymphoma | 1.7 ± 0.7 | |
| Various DLCL and Burkitt lymphoma cell lines | DLCL and Burkitt Lymphoma | 1–9 |
Clinical Trial Results of this compound in Relapsed/Refractory Non-Hodgkin's Lymphoma
The following table summarizes the key efficacy results from the multicenter phase II clinical trial (NCT00884286) of single-agent this compound in patients with relapsed/refractory non-Hodgkin's lymphoma.
| Patient Cohort | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Non-cutaneous Peripheral T-cell Lymphoma (PTCL) | 29 | 20.7% (95% CI, 8.0%–39.7%) | 2 | 4 |
| Other Lymphomas (including 27 B-cell lymphomas) | 30 | 0% | 0 | 0 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Ramos, RL)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.
-
Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in lymphoma cells by flow cytometry.
Materials:
-
Lymphoma cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat lymphoma cells with the desired concentrations of this compound for 48 hours.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of lymphoma cells.
Materials:
-
Lymphoma cells treated with this compound or vehicle control
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat lymphoma cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for eEF1A2 and Phospho-JNK
This protocol is for detecting the expression of eEF1A2 and the activation of the JNK pathway in response to this compound.
Materials:
-
Lymphoma cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-eEF1A2, anti-phospho-JNK, anti-JNK, anti-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-eEF1A2 at a 1:250 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a lymphoma xenograft model.
Materials:
-
Athymic nude mice (e.g., NSG mice)
-
Ramos lymphoma cells
-
Matrigel (optional)
-
This compound for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 Ramos cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., ~0.5 cm in diameter), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (e.g., 0.2 or 0.4 mg/kg) and/or other agents (e.g., rituximab at 200 µg/kg) via the desired route (e.g., intraperitoneal or intravenous) according to the planned schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound's mechanism of action in lymphoma cells.
Caption: Experimental workflow for apoptosis detection.
Caption: Logical relationship of this compound and Rituximab combination.
References
- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Plitidepsin as a Host-Directed Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Plitidepsin, a potent host-directed antiviral agent, and detailed protocols for its study. This compound targets the host protein eukaryotic translation elongation factor 1A (eEF1A), a critical component of the cellular machinery that many viruses hijack for their replication. By inhibiting eEF1A, this compound effectively disrupts the production of viral proteins, offering a broad-spectrum antiviral strategy with a high barrier to the development of viral resistance.[1][2][3]
Mechanism of Action
This compound is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans.[4] Its primary mechanism of antiviral activity is the inhibition of the host protein eEF1A.[1] This interaction prevents eEF1A from delivering aminoacyl-tRNAs to the ribosome, thereby halting the elongation phase of protein synthesis. Viruses are highly dependent on the host's translation machinery for the synthesis of their own proteins. By targeting eEF1A, this compound effectively shuts down this essential process for the virus, leading to a significant reduction in viral replication and progeny. This host-directed mechanism means that the antiviral activity of this compound is less likely to be affected by mutations in viral proteins, a common mechanism of drug resistance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound's antiviral action.
Caption: General workflow for in vitro antiviral assays.
Quantitative Data
In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | IC50 (nM) | IC90 (nM) | CC50 (nM) | Selectivity Index (CC50/IC50) | Reference |
| Vero E6 | 0.70 | 1.76 | 1.99 | 2.84 | |
| hACE2-293T | 0.73 | 0.88 | >200 | >273 | |
| Pneumocyte-like cells | 1.62 | 3.14 | 65.43 | 40.4 | |
| Calu-3 | ~5 | - | >1000 | >200 | |
| Caco-2 | ~5 | - | >1000 | >200 |
In Vivo Efficacy of this compound in Mouse Models of SARS-CoV-2 Infection
| Mouse Model | This compound Dose | Treatment Schedule | Reduction in Lung Viral Titer | Reference |
| BALB/c (Ad-hACE2) | 0.3 mg/kg/day | Prophylactic, daily for 3 days | ~2 log units | |
| BALB/c (Ad-hACE2) | 1 mg/kg | Prophylactic, single dose | ~1.5 log units | |
| K18-hACE2 | 0.3 mg/kg/day | Prophylactic, daily for 3 days | ~2 log units |
Experimental Protocols
In Vitro Antiviral Activity Assays
a) Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 (or other virus of interest)
-
This compound stock solution
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Neutral Red solution
-
Luminometer or spectrophotometer
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound.
-
Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and untreated virus-infected controls.
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
Assess cell viability using either the CellTiter-Glo® assay according to the manufacturer's instructions or by Neutral Red staining.
-
For Neutral Red: Remove the medium, add 100 µL of Neutral Red solution (50 µg/mL in PBS) to each well, and incubate for 2 hours at 37°C. Wash the cells with PBS, and then add 150 µL of destaining solution (50% ethanol, 1% acetic acid in water). Measure the absorbance at 540 nm.
-
-
Calculate the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) by plotting the data and fitting to a dose-response curve.
b) Virus Yield Reduction (VYR) Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
Materials:
-
Same as for CPE assay
-
Tubes for collecting supernatant
-
Apparatus for titrating virus (e.g., for TCID50 assay)
Protocol:
-
Follow steps 1-5 of the CPE assay protocol.
-
At the end of the incubation period, collect the supernatant from each well.
-
Determine the viral titer in the collected supernatants using a standard titration method, such as the Tissue Culture Infectious Dose 50 (TCID50) assay.
-
TCID50 Assay: Prepare serial 10-fold dilutions of the supernatant. Add 100 µL of each dilution to a 96-well plate containing a confluent monolayer of susceptible cells (in replicates of 8 or 10). Incubate for 3-5 days and then score each well for the presence or absence of CPE. Calculate the TCID50 using the Reed-Muench or Spearman-Kärber method.
-
-
The IC50 is the concentration of this compound that reduces the virus yield by 50% compared to the untreated virus control.
c) Immunofluorescence-Based Antiviral Assay
This assay visualizes and quantifies the expression of viral antigens within infected cells.
Materials:
-
Cells grown on coverslips or in optical-bottom plates
-
Primary antibody against a viral antigen (e.g., SARS-CoV-2 Nucleocapsid protein)
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate or in a 96-well optical-bottom plate.
-
Infect the cells with the virus and treat with this compound as described in the CPE assay protocol.
-
At a specific time point post-infection (e.g., 24 or 48 hours), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on slides or image the plate directly using a fluorescence microscope.
-
Quantify the number of infected cells or the fluorescence intensity of the viral antigen.
In Vivo Mouse Model for SARS-CoV-2 Infection
Materials:
-
K18-hACE2 transgenic mice or BALB/c mice transduced with an adenovirus expressing human ACE2 (Ad-hACE2)
-
SARS-CoV-2 isolate
-
This compound for injection
-
Vehicle control (e.g., saline)
-
Anesthesia
-
Equipment for intranasal infection and subcutaneous injection
-
BSL-3 facility and appropriate personal protective equipment
Protocol:
-
Acclimatize the mice to the BSL-3 facility.
-
For a prophylactic treatment regimen, administer this compound (e.g., 0.3 mg/kg) or vehicle control via subcutaneous injection.
-
Two hours after the first dose of this compound, anesthetize the mice and infect them intranasally with a specific dose of SARS-CoV-2 (e.g., 1 x 10^4 PFU).
-
Continue daily administration of this compound or vehicle for the duration of the experiment (e.g., 3 days).
-
Monitor the mice daily for weight loss and clinical signs of disease.
-
At a predetermined endpoint (e.g., day 3 post-infection), euthanize the mice and harvest the lungs.
-
Homogenize a portion of the lung tissue and determine the viral titer using a plaque assay or TCID50 assay.
-
Fix the remaining lung tissue in formalin for histopathological analysis to assess lung inflammation.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm the direct binding of this compound to its target protein, eEF1A.
Materials:
-
Cell lysate containing eEF1A
-
This compound
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against eEF1A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Prepare a cell lysate from a cell line that expresses eEF1A.
-
Divide the lysate into several aliquots. Treat one aliquot with a vehicle control (e.g., DMSO) and the others with increasing concentrations of this compound. Incubate for 1 hour at room temperature.
-
Add a protease to each aliquot to initiate digestion. The concentration of the protease and the digestion time should be optimized to achieve partial digestion in the vehicle-treated sample.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for eEF1A.
-
Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
If this compound binds to eEF1A, it will stabilize the protein and protect it from proteolytic degradation, resulting in a stronger band in the this compound-treated lanes compared to the vehicle control.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle this compound exerts its antiviral effect.
Materials:
-
Same as for the Immunofluorescence-Based Antiviral Assay
Protocol:
-
Seed cells as for the immunofluorescence assay.
-
Add this compound at different time points relative to viral infection:
-
Pre-treatment: Add this compound 2 hours before infection and maintain it throughout the experiment.
-
Co-treatment: Add this compound at the same time as the virus.
-
Post-treatment: Add this compound at various time points after infection (e.g., 2, 4, 6 hours).
-
-
Incubate the cells for a single replication cycle (e.g., 8 hours for SARS-CoV-2).
-
Fix, permeabilize, and stain the cells for a viral antigen as described in the immunofluorescence assay protocol.
-
Quantify the level of viral antigen expression for each condition. A strong inhibition even when added post-infection suggests that this compound acts at a post-entry step of the viral life cycle.
References
- 1. This compound has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for Plitidepsin Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials involving Plitidepsin (also known as Aplidin®), a marine-derived cyclic depsipeptide. This document details its mechanism of action, summarizes key clinical trial data, and provides detailed protocols for essential preclinical and clinical assessments.
Introduction to this compound
This compound is a synthetically produced cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans.[1] It has demonstrated potent antitumor activity against various cancer cell lines and has been investigated in numerous clinical trials for both solid tumors and hematological malignancies.[1] More recently, its antiviral properties have been explored, particularly against SARS-CoV-2.[2]
Mechanism of Action
This compound's primary molecular target is the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein involved in the delivery of aminoacyl-tRNAs to the ribosome during protein synthesis.[3][4] By binding to eEF1A2, this compound inhibits protein translation, which is particularly detrimental to rapidly proliferating cancer cells that have a high demand for protein synthesis. This interaction leads to a cascade of downstream effects, including:
-
Induction of Apoptosis: this compound triggers programmed cell death through the activation of caspase pathways.
-
Cell Cycle Arrest: The compound can halt the cell cycle, preventing cancer cells from dividing and proliferating.
-
Anti-angiogenic Effects: this compound has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), which is crucial for the formation of new blood vessels that supply tumors.
The binding of this compound to eEF1A2 also interferes with the life cycle of certain viruses, such as SARS-CoV-2, by inhibiting the translation of viral proteins necessary for replication.
Preclinical Evaluation Protocols
Detailed below are protocols for key in vitro assays to characterize the biological effects of this compound.
Protocol for eEF1A2 Binding Assay (Saturation Binding)
This protocol is designed to determine the binding affinity (KD) of this compound to its target protein, eEF1A2.
Materials:
-
Purified rabbit skeletal muscle eEF1A2
-
[14C]-labeled this compound
-
Binding buffer (e.g., 30 mM potassium phosphate pH 7.5, 1 mM magnesium chloride, 15% (v/v) glycerol, 6 mM β-mercaptoethanol)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of [14C]-Plitidepsin in binding buffer.
-
In triplicate, mix a constant concentration of purified eEF1A2 (e.g., 100 nM) with the various concentrations of [14C]-Plitidepsin.
-
Incubate the mixtures for 1 hour at room temperature to allow binding to reach equilibrium.
-
Separate the protein-bound radioligand from the unbound radioligand using a suitable method (e.g., filter binding assay).
-
Quantify the amount of bound [14C]-Plitidepsin by liquid scintillation counting.
-
Plot the amount of bound radioligand as a function of the free radioligand concentration and fit the data to a saturation binding curve to determine the KD.
Protocol for Cell Cycle Analysis via Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-28 melanoma cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
While gently vortexing, add 5 mL of cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the fixed cells for at least 1 hour at 4°C.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate the cells in the dark for at least 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes how to quantify this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Clinical Trial Design and Protocols
This compound has been evaluated in numerous clinical trials across different phases and for various indications. Below are summaries of key trial designs.
Phase I Clinical Trial Design
Phase I trials with this compound began in 1998 to establish the safety, tolerability, and recommended Phase II dose (RP2D).
-
Patient Population: Patients with advanced solid tumors or non-Hodgkin lymphoma with relapsed or refractory disease.
-
Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.
-
Design: Dose-escalation studies using various schedules, including fortnightly, weekly, or daily infusions for 5 days.
-
Endpoints:
-
Primary: Incidence of DLTs.
-
Secondary: Pharmacokinetic parameters (Cmax, AUC), overall response rate (ORR).
-
Phase II Clinical Trial Design
Phase II trials were designed to evaluate the efficacy and further assess the safety of this compound in specific patient populations.
-
Patient Population: Patients with specific malignancies such as relapsed/refractory multiple myeloma, noncutaneous peripheral T-cell lymphoma, or melanoma.
-
Objectives: To determine the antitumor activity of this compound, typically as a single agent or in combination with other drugs like dexamethasone.
-
Design: Single-arm or randomized studies comparing different schedules or combinations.
-
Endpoints:
-
Primary: Overall response rate (ORR).
-
Secondary: Progression-free survival (PFS), overall survival (OS), duration of response, and safety.
-
Phase III Clinical Trial Protocol Example: ADMYRE Trial (Multiple Myeloma)
The ADMYRE trial was a randomized, open-label, multicenter Phase III study.
-
Title: A Study of this compound in Combination With Dexamethasone Versus Dexamethasone Alone in Patients With Relapsed/Refractory Multiple Myeloma.
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three but not more than six prior therapeutic regimens, including bortezomib and lenalidomide or thalidomide.
-
Randomization: Patients were randomized in a 2:1 ratio to one of two treatment arms.
-
Treatment Arms:
-
Arm A: this compound (5 mg/m² as a 3-hour intravenous infusion on days 1 and 15) plus Dexamethasone (40 mg orally on days 1, 8, 15, and 22) every 4 weeks.
-
Arm B: Dexamethasone (40 mg orally on days 1, 8, 15, and 22) every 4 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), time to progression (TTP), and safety.
Phase III Clinical Trial Protocol Example: NEPTUNO Trial (COVID-19)
The NEPTUNO trial was a multicenter, randomized, controlled study to evaluate this compound in hospitalized patients with moderate COVID-19.
-
Title: A Phase III Randomized Controlled Trial of this compound in Hospitalized Adults With Moderate COVID-19.
-
Patient Population: Hospitalized adult patients with a documented SARS-CoV-2 infection requiring oxygen therapy.
-
Randomization: Patients were randomized 1:1:1 to one of three arms.
-
Treatment Arms:
-
Arm 1: this compound 1.5 mg/day for 3 days + standard of care (including dexamethasone).
-
Arm 2: this compound 2.5 mg/day for 3 days + standard of care (including dexamethasone).
-
Arm 3: Standard of care alone (control).
-
-
Primary Endpoint: Time to sustained withdrawal of supplemental oxygen.
-
Secondary Endpoints: Time to sustained hospital discharge, clinical status, duration of oxygen support, percentage of patients requiring ICU admission, and safety.
Data Presentation
Efficacy Data from Selected this compound Clinical Trials
| Trial / Indication | Treatment | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| ADMYRE (Phase III) | This compound + Dexamethasone | 171 | - | 3.8 months | |
| Multiple Myeloma | Dexamethasone alone | 84 | - | 1.9 months | |
| Phase I/II | This compound + Bortezomib + Dexamethasone | 20 | 55% | - | |
| Multiple Myeloma | |||||
| APLICOV-PC (Phase I/II) | This compound (1.5, 2.0, or 2.5 mg/day for 3 days) | 45 | Viral load reduction of 50% at day 7 and 70% at day 15 | - | |
| COVID-19 |
Safety and Tolerability of this compound
This compound generally has a manageable safety profile. The most common treatment-related adverse events are summarized below.
| Adverse Event | Grade 3/4 Incidence (this compound + Dex in ADMYRE) | Grade 3/4 Incidence (Dex alone in ADMYRE) | Citation |
| Fatigue | 10.8% | 1.2% | |
| Myalgia | 5.4% | 0% | |
| Nausea | 3.6% | 1.2% |
In COVID-19 trials, treatment-related adverse events included nausea (42.2%), vomiting (15.6%), and diarrhea (6.7%), with two Grade 3 events of hypersensitivity and diarrhea observed.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action targeting eEF1A2.
Clinical Trial Workflow
Caption: General workflow for this compound's clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. essais-cliniques.be [essais-cliniques.be]
- 4. Randomized phase III study (ADMYRE) of this compound in combination with dexamethasone vs. dexamethasone alone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Plitidepsin concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Plitidepsin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in vitro?
A1: this compound is a highly potent compound, with cytotoxic activity observed at low nanomolar concentrations in a wide range of cancer cell lines.[1][2] Generally, the 50% inhibitory concentration (IC50) is ≤1 nM for many hematological and solid tumor cell lines.[1][2] For antiviral studies, particularly against SARS-CoV-2, the IC90 has been reported to be as low as 0.88 nM.[3]
Q2: What is the primary molecular target of this compound?
A2: The primary molecular target of this compound is the eukaryotic Elongation Factor 1A2 (eEF1A2). By binding to eEF1A2, this compound inhibits protein synthesis, which is particularly detrimental to rapidly dividing cells like cancer cells that have high demands for protein production.
Q3: How does this compound induce cell death?
A3: this compound induces a dose-dependent cell-cycle arrest and apoptosis. This process is initiated by early oxidative stress, activation of Rac1 GTPase, and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) signaling pathways, ultimately leading to caspase-dependent apoptosis.
Q4: Is this compound active against drug-resistant cell lines?
A4: In vitro studies have demonstrated that this compound retains activity against multiple myeloma (MM) cell lines that are resistant to conventional therapies such as dexamethasone, melphalan, and doxorubicin.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, in vitro studies have shown synergistic effects when this compound is combined with other anticancer agents, including dexamethasone, bortezomib, lenalidomide, and melphalan in multiple myeloma cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in drug preparation and dilution.3. Differences in incubation time.4. Cell line instability or contamination. | 1. Ensure consistent cell numbers are seeded in each well.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Standardize the incubation period for all experiments.4. Regularly check cell line morphology and test for mycoplasma contamination. |
| No significant cytotoxic effect observed | 1. This compound concentration is too low.2. The cell line is resistant to this compound.3. Inactivation of this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 100 nM).2. Verify the expression of eEF1A2 in your cell line, as its depletion can lead to resistance.3. This compound is sensitive to heat and light; store and handle it according to the manufacturer's instructions. |
| High cytotoxicity in control (untreated) cells | 1. Cell culture contamination.2. Poor cell health.3. Issues with the assay reagents. | 1. Check for bacterial or fungal contamination.2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.3. Run a reagent control to check for any inherent toxicity of the assay components. |
| Inconsistent results in signaling pathway analysis (e.g., JNK phosphorylation) | 1. Timing of sample collection is not optimal.2. Low protein concentration in lysates. | 1. JNK phosphorylation can be detected as early as 5-10 minutes after this compound exposure. Perform a time-course experiment to determine the optimal time point for your cell line.2. Ensure adequate cell numbers and efficient lysis to obtain sufficient protein for western blotting or other analyses. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-small cell lung cancer | 0.2 | |
| HT-29 | Colon cancer | 0.5 | |
| Ramos | Burkitt lymphoma | 1.7 ± 0.7 | |
| RL | Diffuse large B-cell lymphoma | 1.5 ± 0.5 | |
| HEL | Erythroleukemia (JAK2V617F) | 1.0 ± 0.3 | |
| UKE-1 | Myelofibrosis (JAK2V617F) | 0.5 ± 0.03 | |
| SET2 | Megakaryoblastic leukemia (JAK2V617F) | 0.8 ± 0.02 | |
| Ba/F3 (JAK2V617F) | Pro-B cell line | 0.03 ± 0.01 | |
| Ba/F3 (wild-type) | Pro-B cell line | 0.4 ± 0.03 |
Table 2: this compound Antiviral Activity against SARS-CoV-2
| Cell Line | Parameter | Value (nM) | Reference |
| Vero E6 | IC50 | 0.70 | |
| hACE2-293T | IC50 | 0.73 | |
| Pneumocyte-like cells | IC50 | 1.62 | |
| hACE2-293T | IC90 | 0.88 | |
| Pneumocyte-like cells | IC90 | 3.14 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Adherent cancer cell line of interest
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 nM to 100 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for determining this compound's IC50 value.
References
Technical Support Center: Managing Plitidepsin Side Effects in Animal Models
Welcome to the technical support center for researchers utilizing Plitidepsin in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential side effects during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
A1: Based on preclinical data, the most frequently reported side effects in animal models include:
-
Musculoskeletal Toxicity: Myalgia (muscle pain) and muscle weakness are primary dose-limiting toxicities. Elevations in serum creatine phosphokinase (CPK) are also common.
-
Gastrointestinal Issues: Nausea, vomiting, diarrhea, and anorexia (loss of appetite) are frequently observed.
-
General Constitutional Symptoms: Fatigue and lethargy are common.
-
Hepatotoxicity: Transient and reversible increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been noted.
-
Hematological Toxicity: Mild to moderate anemia and thrombocytopenia have been reported.[1][2][3]
-
Body Weight Loss: A slight loss of body weight has been observed in mice with daily administration of this compound.[4][5]
Q2: What is the primary mechanism of action of this compound that leads to these side effects?
A2: this compound's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein crucial for protein synthesis. By binding to eEF1A2, this compound disrupts the protein translation process, which is particularly detrimental to rapidly dividing cells. This interference with a fundamental cellular process can lead to off-target effects in various tissues, contributing to the observed side effects.
Q3: Are there any known drug interactions to be aware of when using this compound in animal models?
A3: Co-administration of this compound with dexamethasone has been shown to be well-tolerated and may even reduce the incidence of certain side effects, such as elevated liver enzymes.
Troubleshooting Guides
Issue 1: Musculoskeletal Toxicity - Myalgia and Elevated CPK
Symptoms:
-
Visible signs of pain or distress in animals (e.g., hunched posture, reluctance to move).
-
Elevated serum creatine phosphokinase (CPK) levels in blood analysis.
Possible Causes:
-
Direct myotoxic effect of this compound.
-
Dose-dependent toxicity.
Management Protocol:
-
Monitoring:
-
Regularly observe animals for behavioral changes indicative of pain.
-
Monitor serum CPK levels at baseline and at regular intervals during treatment.
-
-
Supportive Care:
-
Analgesia: For mild to moderate myalgia, consider administration of non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics appropriate for the animal model. Consult with a veterinarian for appropriate drug selection and dosage.
-
Hydration and Nutrition: Ensure easy access to food and water, as pain can reduce mobility and intake. Soft or gel-based diets can be beneficial.
-
-
Dose Adjustment:
-
If severe myalgia or significant CPK elevation is observed, consider a dose reduction of this compound in subsequent treatment cycles. In clinical settings, muscle toxicity is generally reversible upon dose reduction or treatment discontinuation.
-
Experimental Protocol: Monitoring CPK Levels
-
Blood Collection: Collect blood samples from animals at baseline (before this compound administration) and at predetermined time points during the study (e.g., 24, 48, and 72 hours post-treatment, and then weekly).
-
Serum Separation: Process the blood samples to separate the serum.
-
CPK Analysis: Use a commercially available creatine phosphokinase assay kit to determine the serum CPK levels according to the manufacturer's instructions.
-
Data Analysis: Compare the post-treatment CPK levels to the baseline levels for each animal to assess the degree of muscle toxicity.
Issue 2: Gastrointestinal Distress - Nausea, Vomiting, and Diarrhea
Symptoms:
-
Observed episodes of emesis (vomiting).
-
Changes in fecal consistency (diarrhea).
-
Reduced food and water intake.
-
Dehydration.
Possible Causes:
-
Direct effect of this compound on the gastrointestinal tract.
Management Protocol:
-
Monitoring:
-
Monitor food and water consumption daily.
-
Observe for signs of nausea (e.g., pica, excessive salivation) and frequency/consistency of feces.
-
Assess hydration status regularly (e.g., skin turgor).
-
-
Supportive Care:
-
Anti-emetics: Administer anti-emetic medications such as maropitant citrate or ondansetron as prescribed by a veterinarian to control vomiting.
-
Fluid Therapy: For dehydrated animals, provide subcutaneous or intravenous fluid therapy to restore hydration.
-
Dietary Management: Offer a bland, easily digestible diet. If anorexia is severe, consider nutritional support with highly palatable, high-calorie supplements.
-
-
Dose Adjustment:
-
If gastrointestinal side effects are severe and persistent, a dose reduction of this compound may be necessary for subsequent treatments.
-
Issue 3: Hematological Toxicity - Myelosuppression
Symptoms:
-
Anemia (low red blood cell count).
-
Thrombocytopenia (low platelet count).
-
Neutropenia (low neutrophil count).
Possible Causes:
-
Suppressive effect of this compound on the bone marrow.
Management Protocol:
-
Monitoring:
-
Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study to monitor for changes in blood cell populations.
-
-
Supportive Care:
-
Infection Prophylaxis: In cases of severe neutropenia, consider prophylactic antibiotic therapy to prevent opportunistic infections.
-
Growth Factors: The use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim can be considered to accelerate neutrophil recovery.
-
-
Dose Adjustment:
-
If severe or prolonged myelosuppression occurs, a dose reduction or delay in the next this compound treatment may be warranted.
-
Experimental Protocol: Monitoring Hematological Parameters
-
Blood Collection: Collect a small volume of whole blood via an appropriate method for the animal model (e.g., tail vein, saphenous vein).
-
CBC Analysis: Use an automated hematology analyzer to determine red blood cell count, white blood cell count and differential, and platelet count.
-
Data Analysis: Compare the results to baseline values and established reference ranges for the specific animal strain and age.
Issue 4: Unexpected Weight Loss or Lethargy
Symptoms:
-
Significant, progressive weight loss (e.g., >15-20% of baseline body weight).
-
Pronounced lethargy, inactivity, and lack of responsiveness.
Possible Causes:
-
Cumulative toxicity of this compound.
-
Severe gastrointestinal side effects leading to poor nutrition and hydration.
-
Systemic effects of the underlying disease model.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weight loss and lethargy.
Data Presentation
Table 1: Summary of this compound Side Effects in Animal Models (Qualitative)
| Side Effect Category | Observed Effects in Animal Models | Management Considerations |
| Musculoskeletal | Myalgia, muscle weakness, elevated CPK | Analgesics, dose reduction |
| Gastrointestinal | Nausea, vomiting, diarrhea, anorexia | Anti-emetics, fluid therapy, dietary support |
| Hematological | Anemia, thrombocytopenia, neutropenia | Monitoring, prophylactic antibiotics, G-CSF |
| Hepatic | Transient elevation of ALT and AST | Monitoring, dose reduction if persistent |
| General | Fatigue, lethargy, weight loss | Supportive care, nutritional support |
Note: Quantitative dose-dependent toxicity data in specific animal models is limited in the public domain. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific model.
Signaling Pathways
This compound's mechanism of action involves the inhibition of eEF1A2, which leads to the activation of stress-related signaling pathways, ultimately resulting in apoptosis (programmed cell death).
Caption: this compound-induced apoptosis signaling pathway.
Humane Endpoints
It is crucial to establish clear humane endpoints for animals in this compound studies to minimize suffering. The following are general guidelines; specific endpoints should be defined in your approved animal care and use protocol.
-
Weight Loss: A sustained or rapid weight loss of 20% or more compared to pre-treatment weight or control animals.
-
Tumor Burden: For tumor models, the tumor size should not exceed predefined limits (e.g., 1.2-1.5 cm in mice, 2.5-2.8 cm in rats for a single tumor).
-
Body Condition Score: A significant decline in body condition score, indicating muscle wasting.
-
Behavioral Changes: Persistent lethargy, unresponsiveness, inability to access food or water, or signs of severe pain.
-
Tumor Ulceration: Necrosis leading to skin rupture or exudation lasting more than 48 hours.
Researchers should monitor animals closely and consult with veterinary staff if any of these signs are observed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Combination chemotherapy in rodents: a model for chemotherapy-induced neuropathic pain and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a Repurposed Drug for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Plitidepsin Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Plitidepsin (also known as Aplidin®). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound for in vitro studies?
For laboratory research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10 mM).[2]
2. I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
This is a common issue when working with hydrophobic compounds like this compound. Precipitation upon dilution into aqueous media is often due to a phenomenon known as "concentration shock," where the rapid change in solvent polarity causes the drug to fall out of solution.
Here are some troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.
-
Use of a Co-solvent: In some applications, the use of an intermediate solvent that is miscible with both DMSO and water, such as ethanol, may be helpful as part of a serial dilution strategy.
-
Vortexing/Mixing: Ensure vigorous and immediate mixing of the solution upon the addition of the this compound stock to the aqueous buffer.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be mindful of the potential for temperature-related degradation with prolonged incubation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize solvent effects on your experimental system.
3. What are the recommended storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Stock Solutions in DMSO: Aliquot and store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
4. How stable is this compound in its reconstituted and diluted forms?
The stability of this compound has been well-characterized for its clinical formulation. While this provides valuable insights, stability in other solvents and buffers used in research may vary.
| Formulation | Storage Condition | Stability |
| Reconstituted Solution (in clinical solvent) | 2-8°C | 24 hours |
| Reconstituted Solution (in clinical solvent) | Room Temperature (up to 25°C) | 6 hours |
| Diluted Solution (in 0.9% NaCl or 5% glucose) | Up to 25°C | 24 hours |
5. Is this compound sensitive to light?
Yes, this compound has been noted to undergo substantial degradation under light stress when in solution.[3] Therefore, it is recommended to protect this compound solutions from light.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 1110.34 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution if needed.[1]
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile DMSO if very low final concentrations are required.
-
Add the required volume of the this compound stock solution to the pre-warmed cell culture medium while vortexing to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.
-
Use the freshly prepared working solution immediately for your experiments.
This compound Signaling Pathway and Experimental Workflow
This compound's primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein involved in protein synthesis. By binding to eEF1A2, this compound disrupts its function, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action targeting eEF1A2.
The following diagram illustrates a typical experimental workflow for assessing the in vitro efficacy of this compound.
Caption: A standard workflow for in vitro this compound experiments.
References
Technical Support Center: Enhancing the Therapeutic Index of Plitidepsin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Plitidepsin (also known as Aplidin®).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans.[1][2] Its primary intracellular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein involved in protein synthesis.[3][4] By binding to eEF1A2, this compound inhibits protein synthesis, which is particularly detrimental to rapidly dividing cancer cells.[4] This interaction ultimately leads to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of tumor growth.
The induction of apoptosis is mediated through several interconnected pathways. This compound triggers early oxidative stress, activates Rac1 GTPase, and leads to the sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (p38/MAPK). This cascade results in caspase-dependent apoptosis.
Q2: What are the known dose-limiting toxicities (DLTs) and common side effects of this compound that narrow its therapeutic index?
The primary dose-limiting toxicities observed in Phase I studies are musculoskeletal adverse events. The most frequently reported side effects across clinical trials include nausea, fatigue, myalgia, vomiting, and elevations in liver enzymes (ALT/AST) and creatine phosphokinase (CPK).
Proper management, including premedication and dose adjustments, is crucial. For instance, hypersensitivity reactions have been managed by premedicating patients with anti-H1 and anti-H2 antihistamines and glucocorticoids.
Troubleshooting Common Adverse Events:
-
Issue: Patient exhibits elevated creatine kinase (CPK) and myalgia.
-
Solution: This is a known DLT. Treatment may need to be interrupted or the dose reduced. Monitor CPK levels regularly. Myalgia and muscle weakness generally resolve within 1-3 weeks of dose adjustment.
-
-
Issue: Hypersensitivity reaction occurs during infusion.
-
Solution: Although premedication is standard, serious reactions can still occur. The infusion should be stopped immediately and appropriate medical intervention administered. Review premedication protocol for subsequent cycles.
-
-
Issue: Significant nausea and vomiting are observed.
-
Solution: Nausea and vomiting are common. Ensure patients receive adequate antiemetic prophylaxis (e.g., ondansetron) prior to infusion. An amendment to premedication protocols in one study was associated with a reduction in nausea and vomiting.
-
| Adverse Event | Frequency (All Grades) | Grade ≥ 3 Frequency | Management/Notes |
| Nausea | ~39-42% | ~3% | Prophylactic antiemetics are recommended. |
| Fatigue | ~39% | Variable | Often manageable with supportive care. |
| Myalgia (Muscle Pain) | ~14-40% | DLT | Monitor CPK levels. May require dose reduction or interruption. |
| ALT/AST Increase | Common | ~26% (Grade 3 ALT) | Transient in many cases. Requires regular liver function monitoring. |
| Creatine Kinase Increase | Common | DLT | A primary dose-limiting toxicity. |
| Vomiting | ~16-20% | <5% | Prophylactic antiemetics. |
| Diarrhea | ~7-15% | ~3% (Grade 3) | Supportive care. Can be a DLT in some cases. |
| Thrombocytopenia | Variable | ~46% (Grade ≥3) | Hematologic toxicity is generally manageable and often does not lead to discontinuation. |
| Anemia | Variable | ~33% (Grade ≥3) | Manageable with supportive care. |
| Hypersensitivity Reaction | ~11% | ~2% (Grade 3) | Premedication with antihistamines and glucocorticoids is standard. |
Q3: Which therapeutic agents have shown synergistic or additive effects when combined with this compound?
Combination therapy is a key strategy for improving the therapeutic index by allowing for lower, less toxic doses of each agent while achieving a greater anti-tumor effect. In vitro and in vivo studies have demonstrated that this compound acts synergistically or additively with several other anticancer drugs.
-
Dexamethasone: The combination of this compound with dexamethasone has been a major focus, showing enhanced activity in multiple myeloma (MM). A Phase III trial (ADMYRE) confirmed that this combination significantly reduced the risk of disease progression or death compared to dexamethasone alone in patients with relapsed/refractory MM.
-
Bortezomib: In vitro studies show synergism with the proteasome inhibitor bortezomib in MM cell lines. A Phase I trial of this compound, bortezomib, and dexamethasone demonstrated an acceptable safety profile and moderate activity in heavily pretreated r/r MM patients.
-
Rituximab: Marked synergy between this compound and rituximab was observed in lymphoma cell lines. An in vivo study using a Ramos lymphoma xenograft model showed the combination was more effective than either agent alone, importantly, without an increase in host toxicity.
-
Gemcitabine: Preclinical models of pancreatic cancer have shown synergistic antitumor activity when this compound is combined with gemcitabine.
| Combination Agent | Cancer Type | Observed Effect | Reference |
| Dexamethasone | Multiple Myeloma | Synergistic; 35% reduction in risk of progression | |
| Bortezomib | Multiple Myeloma | Synergistic (in vitro); moderate activity in clinic | |
| Rituximab | B-cell Lymphoma | Synergistic (in vitro); Additive (in vivo) | |
| Gemcitabine | Pancreatic Cancer | Synergistic (preclinical) | |
| Melphalan | Multiple Myeloma | Synergistic (in vitro) | |
| Lenalidomide | Multiple Myeloma | Synergistic (in vitro) |
Q4: What is a general workflow for developing and testing a strategy to improve this compound's therapeutic index?
A systematic approach is required to validate a new strategy, such as a novel combination therapy or a drug delivery system. The workflow involves identifying the problem, proposing a solution, and conducting rigorous preclinical testing before any clinical consideration.
Q5: What are potential drug delivery strategies to improve the therapeutic index of this compound?
Improving the therapeutic index often involves enhancing drug delivery to tumor tissues while minimizing exposure to healthy tissues. Strategies applicable to hydrophobic drugs like this compound include:
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations that contribute to toxicity and improving tumor accumulation via the enhanced permeability and retention (EPR) effect. This approach has successfully improved the therapeutic index of other chemotherapeutics like irinotecan.
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to a monoclonal antibody that targets a tumor-specific antigen could selectively deliver the cytotoxic payload to cancer cells, significantly reducing systemic toxicity.
-
Prodrugs: Modifying this compound into an inactive prodrug that is selectively activated at the tumor site (e.g., by tumor-specific enzymes) is another advanced strategy to increase tumor selectivity and reduce off-target effects.
-
Nanocarriers: Using polymeric micelles or other nanoparticles can improve the solubility and stability of hydrophobic drugs and can be engineered for targeted delivery.
Currently, this compound is formulated using a castor oil-based solvent (Cremophor®), which itself can be associated with hypersensitivity reactions. Developing alternative formulations is a promising area of research.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other agents on cancer cell lines and to calculate IC₅₀ values.
Materials:
-
Cancer cell lines (e.g., MM.1S, Ramos, NCI-H929)
-
RPMI-1640 or appropriate cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound (and combination agent, if applicable) in culture medium. For this compound, a typical concentration range might be 0.1 nM to 100 nM.
-
Remove old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
| Cell Line | Cancer Type | This compound IC₅₀ (at 96h or 24h) | Reference |
| RL | Diffuse Large B-Cell Lymphoma | 1.5 ± 0.5 nM (96h) | |
| Ramos | Burkitt Lymphoma | 1.7 ± 0.7 nM (96h) | |
| NCI-H929 | Multiple Myeloma | ~11 nM (24h) | |
| RPMI8226 | Multiple Myeloma | ~13 nM (24h) | |
| U266B1 | Multiple Myeloma | ~34 nM (24h) | |
| K562 | Chronic Myelogenous Leukemia | ~20 nM (24h) | |
| JJN3 | Multiple Myeloma | ~10 nM (48h) |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Treatment: Culture cells with this compound at the desired concentration (e.g., 1-5 nM) and time point (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension (containing ~1 x 10⁵ cells).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Xenograft Model for Efficacy and Toxicity
This protocol outlines a general approach to assess the anti-tumor efficacy and systemic toxicity of a this compound-based therapy in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cells for implantation (e.g., Ramos lymphoma cells for a subcutaneous model)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Tumor Implantation: Subcutaneously inject ~5-10 x 10⁶ tumor cells (e.g., Ramos cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~0.5 cm in diameter or 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Treatment Administration: Administer the drugs according to the planned schedule (e.g., intravenous or intraperitoneal injection). Dosing will be based on previous MTD (Maximum Tolerated Dose) studies.
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Plot tumor growth curves for each group.
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse every 2-3 days. Significant weight loss (>15-20%) is a key sign of toxicity.
-
Observe mice for clinical signs of distress (e.g., lethargy, ruffled fur, hunched posture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry (for liver/kidney function).
-
Perform necropsy and collect major organs (liver, spleen, bone marrow) for histopathological analysis.
-
-
Data Analysis: Compare tumor growth inhibition and survival curves between groups. Assess toxicity data to determine if the combination therapy increases adverse effects compared to single agents. An ideal outcome is enhanced anti-tumor efficacy without a concurrent increase in host toxicity.
References
Plitidepsin Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for Plitidepsin (also known as Aplidin®). This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and data summaries to ensure consistency and reproducibility in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 values of this compound across different cancer cell lines?
A1: The variability in this compound's IC50 values across different cancer cell lines is often linked to the expression levels of its primary molecular target, the eukaryotic Elongation Factor 1 Alpha 2 (eEF1A2).[1][2]
-
eEF1A2 Expression: Cell lines with higher expression levels of eEF1A2 tend to be more sensitive to this compound, resulting in lower IC50 values.[1] Conversely, cells with low or depleted eEF1A2 expression show resistance to the compound.[1][3] It has been demonstrated that restoring eEF1A2 expression in resistant cells can resensitize them to this compound.
-
Tumor Origin: eEF1A2 is overexpressed in a variety of tumors, including multiple myeloma, prostate, pancreatic, ovarian, breast, and lung cancers, which generally show higher sensitivity.
-
Actionable Advice:
-
Characterize your cell lines: Before initiating experiments, perform a baseline assessment of eEF1A2 protein levels via Western blot in your panel of cell lines.
-
Correlate expression with sensitivity: Analyze your IC50 data in the context of eEF1A2 expression to better understand your results.
-
Consult literature for expected sensitivity: Refer to published data on this compound's activity in various cell lines to benchmark your findings.
-
Q2: My this compound experiments show a cytostatic effect at some concentrations and a cytotoxic/apoptotic effect at others. Is this expected?
A2: Yes, this is an expected, dose-dependent dual effect of this compound.
-
Low Concentrations (≤45 nM): At lower concentrations, this compound tends to induce cell cycle arrest, primarily at the G1 and G2/M phases, leading to a cytostatic effect.
-
Higher Concentrations: At higher concentrations, this compound triggers apoptosis, which can be observed through markers like PARP cleavage and an increase in the sub-G1 peak in flow cytometry analysis.
-
Actionable Advice:
-
Careful Dose Selection: Design your experiments with a wide range of concentrations to capture both the cytostatic and cytotoxic effects.
-
Multiple Endpoints: Utilize assays that can distinguish between cytostatic and cytotoxic effects. For example, combine a proliferation assay (like MTT) with an apoptosis assay (like Annexin V staining).
-
Time-Course Experiments: The transition from cell cycle arrest to apoptosis can be time-dependent. Conduct time-course experiments to fully characterize the cellular response to different concentrations of this compound.
-
Q3: I am seeing inconsistent results in my antiviral assays with this compound against SARS-CoV-2. What could be the cause?
A3: Inconsistency in antiviral assay results can stem from several factors, from procedural variations to the specific characteristics of the assay system.
-
Cell Line Choice: The antiviral potency of this compound can vary between cell lines. For instance, it has shown an IC90 of 1.76 nM in Vero E6 cells and 0.88 nM in hACE2-293T cells.
-
Assay Type: The specific antiviral assay used (e.g., cytopathic effect [CPE] assay, plaque reduction assay, or viral protein expression analysis) can yield different inhibitory concentrations.
-
Virus Titer: The initial viral load (multiplicity of infection, MOI) used in the assay can significantly impact the apparent efficacy of the drug.
-
Drug Stability: Ensure the this compound stock solution is properly prepared and stored, and that the working dilutions are fresh. This compound can degrade under certain conditions.
-
Actionable Advice:
-
Standardize Your Protocol: Strictly adhere to a standardized protocol for all antiviral experiments, including cell seeding density, virus MOI, and incubation times.
-
Use a Reference Compound: Include a reference antiviral compound, such as remdesivir, in your assays to benchmark this compound's activity and ensure assay consistency.
-
Confirm Drug Activity: Periodically test the activity of your this compound stock to ensure it has not degraded.
-
Q4: What is the best way to prepare and store this compound for in vitro experiments to ensure its stability and activity?
A4: Proper handling and storage of this compound are critical for obtaining reproducible results.
-
Reconstitution: this compound is often supplied as a lyophilized powder. For laboratory use, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Storage of Stock Solutions: Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -20°C, it is recommended to use it within one month, and at -80°C, within six months.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Due to its hydrophobic nature, ensure thorough mixing when diluting the DMSO stock into aqueous media. The final concentration of DMSO in the cell culture should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Stability in Media: Once diluted in cell culture media, it is recommended to use the solution immediately. The stability of the diluted solution at 25°C is approximately 24 hours.
Data Presentation
Table 1: Variability of this compound's Anti-Cancer Activity (IC50) in Different Human Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | |
| Ramos | Burkitt Lymphoma | 1.7 ± 0.7 | |
| HeLa | Cervical Cancer | ~1 | |
| HeLa-APL-R | This compound-Resistant Cervical Cancer | >100 | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Generally ≤1 | |
| Non-Small Cell Lung Cancer Lines | Non-Small Cell Lung Cancer | Generally ≤1 | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Generally ≤1 | |
| Breast Cancer Cell Lines | Breast Cancer | Generally ≤1 | |
| Melanoma Cell Lines | Melanoma | Generally ≤1 |
Table 2: Variability of this compound's Antiviral Activity against Coronaviruses
| Virus | Cell Line | Parameter | Value (nM) | Reference |
| SARS-CoV-2 | Vero E6 | IC50 | 0.70 | |
| SARS-CoV-2 | Vero E6 | CC50 | 1.99 | |
| SARS-CoV-2 | hACE2-293T | IC50 | 0.73 | |
| SARS-CoV-2 | hACE2-293T | CC50 | >200 | |
| SARS-CoV-2 | Pneumocyte-like cells | IC50 | 1.62 | |
| SARS-CoV-2 | Pneumocyte-like cells | CC50 | 65.43 | |
| SARS-CoV-2 | Vero E6 | IC90 | 1.76 | |
| SARS-CoV-2 | hACE2-293T | IC90 | 0.88 | |
| SARS-CoV-2 | Pneumocyte-like cells | IC90 | 3.14 | |
| HCoV-229E | Huh-7 | Effective Concentration | 0.5 | |
| SARS-CoV | Vero E6 | Effective Concentration | 50 (resulted in 10^4-fold RNA decrease) |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic or cytostatic effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Antiviral Activity Assessment using Plaque Reduction Neutralization Test (PRNT)
This protocol is a general guideline for assessing the antiviral activity of this compound against plaque-forming viruses like SARS-CoV-2.
Materials:
-
This compound stock solution (in DMSO)
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer (PFU/mL)
-
6-well or 12-well plates
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in infection medium)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Drug-Virus Incubation: Prepare serial dilutions of this compound in infection medium. Mix the this compound dilutions with a standardized amount of virus (e.g., to yield 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 100-200 µL of the drug-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add 2-3 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 2-4 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the IC50 or IC90 value.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Plitidepsin Resistance in Solid Tumors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols related to the study of Plitidepsin (also known as Aplidin®) drug resistance in solid tumors.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the eukaryotic Elongation Factor 1A2 (eEF1A2).[1][2] eEF1A2 is a protein often overexpressed in tumors and plays a key role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.[2][3] this compound binds to eEF1A2, disrupting protein synthesis and inducing programmed cell death (apoptosis) in cancer cells.[4]
Q2: What is the main mechanism of acquired resistance to this compound in solid tumor cell lines?
A2: The predominant mechanism of acquired resistance identified in preclinical solid tumor models is the significant reduction or complete loss of eEF1A2 protein expression. Cells that express very low levels of the target protein, eEF1A2, are unable to effectively bind the drug, rendering them resistant to its cytotoxic effects. Ectopic re-expression of eEF1A2 in these resistant cells has been shown to restore sensitivity to this compound.
Q3: Are efflux pumps, like ABC transporters, involved in this compound resistance?
A3: Based on current research, the overexpression of efflux pumps is not considered a primary mechanism for the specific resistance observed in this compound-resistant cell lines. Studies that developed cell lines with over 100-fold resistance to this compound found that this resistance was not due to the overexpression of common multidrug resistance (MDR) transporters.
Q4: Besides targeting eEF1A2 directly, what other pathways does this compound affect?
A4: this compound's interaction with eEF1A2 disrupts several of eEF1A2's oncogenic functions. For example, this compound prevents eEF1A2 from inhibiting the pro-apoptotic protein kinase R (PKR), thereby promoting cell death. It also interferes with eEF1A2's interactions with other proteins like Peroxiredoxin-1 and sphingosine kinase, leading to increased oxidative stress and inhibition of tumor growth. Additionally, a sustained activation of the c-Jun N-terminal kinase (JNK) pathway is a crucial component of this compound-induced apoptosis.
Q5: Can JNK phosphorylation be used as a biomarker for this compound activity?
A5: Yes, the phosphorylation and subsequent activation of JNK have been proposed as a reliable biomarker for this compound activity in both in vitro and in vivo models. Administration of this compound to mice with human cancer xenografts resulted in a measurable increase in JNK phosphorylation in the tumors.
II. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Q: My cell line is showing higher-than-expected resistance to this compound. What should I investigate?
A: Unexpected resistance can arise from several factors. Follow this troubleshooting workflow:
-
Confirm Cell Line Identity: First, ensure the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of experimental variability.
-
Assess eEF1A2 Expression: The primary mechanism of resistance is the loss of this compound's target, eEF1A2.
-
Action: Perform a Western blot to compare the eEF1A2 protein levels in your unexpectedly resistant cells to a sensitive, parental control cell line. A significant reduction or absence of eEF1A2 is the most likely cause of resistance.
-
-
Check Drug Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions from a trusted stock for each experiment.
-
Review Assay Protocol: Double-check all parameters of your cell viability assay, including cell seeding density, drug incubation time, and reagent concentrations. Inconsistent results can often be traced back to minor deviations in protocol.
Below is a logical diagram to guide your troubleshooting process.
Q: I am trying to generate a this compound-resistant cell line, but the cells die at every concentration. What can I do?
A: Generating drug-resistant cell lines can take several months and requires patience. If you are experiencing total cell death, consider the following:
-
Lower the Starting Concentration: The initial drug concentration may be too high. Start with a concentration that is significantly lower than the determined IC50 value (e.g., IC10 or IC20) to allow a small fraction of cells to survive and adapt.
-
Use Intermittent Exposure: Instead of continuous exposure, try a pulsatile approach. Treat the cells with the drug for a limited time (e.g., 24-48 hours), then wash it out and allow the cells to recover in drug-free medium. Once the population has recovered, re-introduce the drug.
-
Ensure a Large Starting Population: A larger initial population of cells increases the probability that a few cells with intrinsic resistance mechanisms will be present and can be selected for.
III. Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in parental (sensitive) and derived resistant solid tumor cell lines. Resistance is characterized by a significant increase in the IC50 value.
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| HeLa | Cervical Cancer | ~0.8 | > 100 | > 125x | |
| NCI-H460 | Non-Small Cell Lung | 0.2 | > 100 | > 500x | |
| HGC-27 | Gastric Carcinoma | 0.9 | > 100 | > 111x |
IV. Key Experimental Protocols & Workflows
This compound Mechanism and Resistance Pathway
The diagram below illustrates the mechanism of action of this compound and the primary pathway of acquired resistance.
Protocol 1: Generation of this compound-Resistant Solid Tumor Cell Lines
This protocol describes a method for generating this compound-resistant cell lines by continuous exposure to escalating drug concentrations.
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Begin by culturing the parental cells in medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Expand: Maintain the culture, replacing the drug-containing medium every 3-4 days. Initially, a large amount of cell death is expected. Allow the surviving cells to grow and repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration (i.e., their doubling time is consistent), subculture them and increase the this compound concentration by a factor of 1.5 to 2.0.
-
Repeat: Repeat steps 3 and 4 for several months. The process is complete when the cells can proliferate in a high concentration of this compound (e.g., >100 nM).
-
Establish Resistant Line: Once a resistant population is established, it should be maintained in a medium containing a constant level of this compound to prevent the re-emergence of a sensitive phenotype.
The general workflow is visualized below.
Protocol 2: Validating this compound Resistance using a Cell Viability Assay
This protocol is for confirming the resistance phenotype by comparing the IC50 values of parental and putative resistant cells.
-
Cell Seeding: Seed both parental and resistant cells in parallel into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Drug Dilution: Prepare a 2x serial dilution of this compound in the appropriate culture medium. Include a vehicle-only (e.g., DMSO) control.
-
Treatment: Remove the overnight medium from the plates and add 100 µL of the various this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plates for the standard exposure time (e.g., 72 hours) under normal culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 for each cell line. A significantly higher IC50 in the resistant line confirms the phenotype.
Protocol 3: Assessing eEF1A2 Protein Expression by Western Blot
This protocol verifies the molecular mechanism of resistance by checking for the loss of the eEF1A2 protein.
-
Protein Extraction: Grow parental and resistant cells to ~80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load it onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for eEF1A2. In parallel, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A lack of a band corresponding to eEF1A2 in the resistant cell lane, while present in the parental lane, confirms the mechanism of resistance.
References
- 1. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Plitidepsin in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Plitidepsin during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its main off-target effects?
This compound's primary on-target mechanism is the inhibition of the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2), a protein often overexpressed in various cancers.[1][2][3][4][5] This inhibition disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
However, this compound is known to have off-target effects, primarily through the activation of stress-related signaling pathways, including the Rac1/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This can lead to unintended cytotoxicity in non-target cells. Additionally, this compound can affect mitochondrial function, leading to increased reactive oxygen species (ROS) production and a decrease in ATP synthesis.
Q2: How does the selectivity of this compound for eEF1A2 compare to eEF1A1?
This compound exhibits a higher affinity for eEF1A2 compared to the ubiquitously expressed eEF1A1 isoform. The dissociation constant (Kd) for this compound's interaction with eEF1A2 is approximately 80 nM, while for eEF1A1 it is 180 nM. This preferential binding is thought to contribute to its anti-tumor selectivity, as eEF1A2 expression is more restricted to certain tissues and is often aberrantly expressed in cancer cells.
Q3: What are the known clinical side effects of this compound that may be relevant to my in vitro/in vivo models?
Clinical studies have reported several side effects, which can be indicative of off-target effects to consider in research models. These include fatigue, nausea, vomiting, myalgia (muscle pain), and elevations in liver enzymes and creatine phosphokinase. Hematological toxicities such as anemia, neutropenia, and thrombocytopenia have also been observed. In preclinical toxicology studies, the liver, gastrointestinal tract, spleen, and bone marrow have been identified as the main target organs for toxicity.
Q4: Can combination therapies mitigate this compound's off-target effects?
Yes, combination therapies have shown promise in mitigating some of this compound's toxicities. For instance, co-administration with dexamethasone has been observed to reduce the incidence of hepatic enzyme abnormalities. Synergistic anti-tumor effects without a significant increase in host toxicity have also been reported when combined with agents like rituximab.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High cytotoxicity in control (non-cancerous) cell lines at low this compound concentrations. | Off-target activation of stress pathways (JNK, p38 MAPK) in sensitive cell types. | 1. Titrate this compound concentration: Determine the lowest effective concentration on your target cancer cells that minimizes toxicity in control lines. 2. Use pathway inhibitors: Co-treat with specific inhibitors of JNK (e.g., SP600125) or p38 MAPK (e.g., SB203580) to confirm off-target pathway activation and potentially reduce cytotoxicity. 3. Select appropriate control cell lines: Use cell lines with low or absent eEF1A2 expression as controls to better distinguish on-target from off-target effects. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | This compound can induce both apoptosis and cell cycle arrest, and the dominant effect can be concentration-dependent. | 1. Perform a dose-response and time-course experiment: Analyze apoptosis at multiple this compound concentrations and time points to capture the full dynamics of the cellular response. 2. Combine with cell cycle analysis: Use flow cytometry to simultaneously assess cell cycle distribution and apoptosis to get a complete picture of this compound's effects. |
| Reduced this compound efficacy in certain cancer cell lines. | Development of resistance, potentially through downregulation of eEF1A2 expression. | 1. Confirm eEF1A2 expression: Use Western blotting or qPCR to verify the expression levels of eEF1A2 in your cell lines. 2. Consider synergistic drug combinations: Combine this compound with other anti-cancer agents that have different mechanisms of action. |
| Observed effects on cellular metabolism not directly related to protein synthesis inhibition. | Off-target effects on mitochondrial function. | 1. Measure mitochondrial membrane potential: Use fluorescent probes like JC-1 or TMRE to assess changes in mitochondrial polarization. 2. Quantify ATP levels: Perform a luminescence-based ATP assay to determine the impact on cellular energy production. 3. Assess reactive oxygen species (ROS): Use probes like DCFDA to measure changes in intracellular ROS levels. |
Data Presentation
Table 1: this compound Binding Affinity and In Vitro Potency
| Target/Cell Line | Parameter | Value | Reference |
| eEF1A2 | Kd | 80 nM | |
| eEF1A1 | Kd | 180 nM | |
| Various Cancer Cell Lines | IC50 | ≤1 nM | |
| SARS-CoV-2 (Vero E6 cells) | IC50 | 0.70 nM | |
| SARS-CoV-2 (hACE2-293T cells) | IC50 | 0.73 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound.
Caption: Off-target signaling pathway activation by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Plitidepsin Delivery Methods In Vivo
Welcome to the technical support center for the in vivo application of Plitidepsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the administration of this compound in preclinical research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary intracellular target is the eukaryotic translation elongation factor 1A2 (eEF1A2).[1][2] By binding to eEF1A2, this compound inhibits protein synthesis, which is particularly detrimental to rapidly dividing cells like cancer cells that have high protein synthesis demands.[2] This inhibition leads to cell cycle arrest and apoptosis (programmed cell death).[1][3] This mechanism is also responsible for its potent antiviral activity, as it hampers the viral protein synthesis required for replication.
Q2: What is the standard formulation for this compound in preclinical in vivo studies?
A2: this compound is a hydrophobic compound and is typically supplied as a lyophilized powder. For preclinical and clinical studies, it is often reconstituted with a vehicle containing Cremophor® EL (polyoxyethylated castor oil), ethanol, and water. A common formulation is a 15/15/70% (v/v/v) mixture of polyoxyl 35 castor oil/ethanol/water for injection. However, due to toxicity concerns with Cremophor® EL, alternative nanoparticle-based formulations have also been explored.
Q3: What are the common administration routes for this compound in animal models?
A3: In preclinical studies, particularly with mouse models, this compound is commonly administered via intravenous (IV) or intraperitoneal (IP) injection. The choice of administration route can depend on the experimental design and the tumor model being studied.
Q4: Are there alternatives to the Cremophor® EL-based vehicle?
A4: Yes, due to hypersensitivity reactions and other toxicities associated with Cremophor® EL, alternative delivery systems have been investigated. These include nanoparticle-based formulations, such as those using amphiphilic block copolymers (e.g., PEG-b-PBLG or PTMC-b-PGA), which have shown equivalent anticancer activity with improved biodistribution profiles in xenograft tumor models. For researchers encountering issues with the standard vehicle, exploring these alternatives may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation preparation. | - Incomplete dissolution of the lyophilized powder.- Incorrect ratio of solvents in the vehicle.- Temperature fluctuations. | - Ensure the lyophilized powder is completely dissolved in the initial solvent (e.g., ethanol or DMSO) before adding aqueous components.- Prepare the vehicle using the precise recommended ratios (e.g., 15% Cremophor® EL, 15% ethanol, 70% water).- Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could degrade the compound. It is recommended to prepare the working solution fresh for each experiment. |
| Significant weight loss (>15-20%) in animals post-administration. | - Drug-related toxicity.- Vehicle-related toxicity (Cremophor® EL).- Dehydration or reduced food intake due to malaise. | - Reduce the dose of this compound in subsequent cohorts. The maximum tolerated dose (MTD) should be determined for the specific animal strain and model.- Consider reducing the concentration of Cremophor® EL in the vehicle, or switch to an alternative, less toxic formulation like a nanoparticle-based system.- Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food. Monitor animal welfare closely. |
| Signs of hypersensitivity or anaphylactic reaction upon injection (e.g., respiratory distress, lethargy). | - Cremophor® EL is a known cause of hypersensitivity reactions. | - Pre-medicate animals with antihistamines (H1 and H2 blockers) and corticosteroids, a strategy also employed in clinical trials.- Administer the injection more slowly to reduce the acute systemic exposure to the vehicle.- If reactions persist, switching to a Cremophor® EL-free formulation is strongly recommended. |
| Local irritation or phlebitis at the injection site (intravenous administration). | - The formulation may be irritating to the vascular endothelium.- Improper injection technique. | - Ensure the formulation is properly diluted with saline or glucose solution as per the protocol.- Use a smaller gauge needle and ensure the needle is correctly placed within the vein.- Shortening the infusion time has been associated with a reduction in injection site reactions in clinical settings. |
| Inconsistent anti-tumor efficacy between experiments. | - Variability in drug formulation and administration.- Differences in tumor burden at the start of treatment.- Animal-to-animal variability in drug metabolism. | - Standardize the formulation and administration protocol meticulously.- Randomize animals into treatment and control groups to ensure a similar average tumor volume at the start of the experiment.- Increase the number of animals per group to improve statistical power and account for individual variations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that pharmacokinetic parameters can vary significantly between species.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | Leukemia | < 1 | |
| JJN3 | Multiple Myeloma | ~10 | |
| 5TGM1 | Murine Myeloma | ~20 | |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | |
| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | |
| Vero E6 | N/A (for SARS-CoV-2) | 0.70 | |
| hACE2-293T | N/A (for SARS-CoV-2) | 0.73 |
Table 2: Preclinical In Vivo Dosing and Efficacy
| Animal Model | Administration Route | Dosage | Efficacy Outcome | Reference |
| BALB/c Mice (SARS-CoV-2) | Intraperitoneal | 0.3 mg/kg/day | ~2-log reduction in viral lung titers | |
| BALB/c Mice (SARS-CoV-2) | Intraperitoneal | 1 mg/kg (single dose) | ~1.5-log reduction in viral lung titers | |
| Athymic Nude Mice (Ramos Lymphoma Xenograft) | Intraperitoneal | 0.2 or 0.4 mg/kg | Significant tumor growth inhibition | |
| Athymic Nude Mice (K562 Leukemia Xenograft) | Intraperitoneal | 200 µg/kg (single dose) | Increased JNK phosphorylation in tumors |
Table 3: Human Pharmacokinetic Parameters (for reference)
| Parameter | Value | Infusion Details | Reference |
| Plasma Clearance | 13.6 L/h | 1- or 24-h infusions | |
| Volume of Distribution (steady-state) | 4791 L | 1- or 24-h infusions | |
| Elimination | Primarily via biliary route (feces) | 3-h infusion |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Injection (Cremophor® EL-based)
This protocol is adapted from information provided for clinical and preclinical use.
Materials:
-
This compound (lyophilized powder)
-
Cremophor® EL (Polyoxyl 35 castor oil)
-
Dehydrated Ethanol (USP grade)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile syringes and needles
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Reconstitution Solution:
-
In a sterile container, prepare a 15/15/70% (v/v/v) solution of Cremophor® EL/Ethanol/WFI. For example, to make 10 mL of this solution, mix 1.5 mL of Cremophor® EL, 1.5 mL of dehydrated ethanol, and 7.0 mL of WFI.
-
Mix thoroughly until a clear, homogenous solution is formed.
-
-
Reconstitute the Lyophilized this compound:
-
This compound is often supplied in vials (e.g., 2 mg/vial).
-
Following the supplier's instructions, or as a general guideline, add a specific volume of the reconstitution solution to the vial to achieve a known stock concentration (e.g., 4 mL to a 2 mg vial to get 0.5 mg/mL).
-
Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear and may be colorless to slightly yellow.
-
-
Prepare the Final Dosing Solution:
-
Calculate the total volume of the reconstituted this compound stock solution needed based on the number of animals and the desired dose (e.g., mg/kg).
-
Further dilute the reconstituted stock solution with sterile 0.9% saline to the final desired concentration for injection. The final volume per animal should be appropriate for the chosen route of administration (e.g., 100-200 µL for intravenous injection in mice).
-
It is recommended to use the diluted solution immediately, although it may be stable for up to 24 hours at room temperature.
-
Protocol 2: Intravenous (Tail Vein) Administration in Mice
This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% Ethanol
-
Sterile gauze
-
27-30 gauge needles with sterile syringes
-
Prepared this compound dosing solution
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and easier to access. Be careful not to overheat the animal.
-
Place the mouse in a suitable restrainer.
-
-
Injection:
-
Clean the tail with a 70% ethanol wipe.
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into one of the lateral tail veins, starting distally (towards the tip of the tail). A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution (e.g., over 30-60 seconds). If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's weight, behavior, and overall health daily for the duration of the experiment.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
References
Validation & Comparative
A Comparative Analysis of Plitidepsin and Other Marine-Derived Compounds in Oncology and Virology
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy and Mechanisms of Plitidepsin Versus Other Marine Bioactive Agents.
The world's oceans are a vast reservoir of unique chemical entities, many of which have inspired the development of potent therapeutic agents. Among these, this compound, a cyclic depsipeptide originally isolated from the tunicate Aplidium albicans, has garnered significant attention for its anticancer and antiviral properties. This guide provides a comprehensive comparison of this compound's efficacy against other prominent marine-derived compounds that have reached clinical significance: Trabectedin, Eribulin, and Zalypsis.
Executive Summary
This guide synthesizes preclinical and clinical data to offer a comparative perspective on the efficacy of this compound. While direct head-to-head clinical trials comparing these specific marine-derived agents are scarce, this document collates available in vitro and in vivo data to facilitate an informed understanding of their relative potencies and mechanisms of action. This compound distinguishes itself with a unique mechanism targeting the eukaryotic elongation factor 1A2 (eEF1A2), leading to tumor cell death and demonstrating potent antiviral activity, notably against SARS-CoV-2. Trabectedin and Zalypsis interact with DNA, inducing DNA damage, while Eribulin targets microtubule dynamics.
Comparative Efficacy: A Tabular Overview
The following tables summarize the available quantitative data on the anticancer and antiviral efficacy of this compound and its marine-derived counterparts. It is crucial to note that the IC50 values presented are derived from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Comparative Anticancer Activity (in vitro)
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Multiple Myeloma (various) | ≤ 1 | [1] |
| Diffuse Large B-cell Lymphoma (RL) | 1.5 ± 0.5 | [2] | |
| Burkitt Lymphoma (Ramos) | 1.7 ± 0.7 | [2] | |
| Bladder Cancer (5637) | 33 | [3] | |
| Trabectedin | Leiomyosarcoma (LMS) | 1.296 | [2] |
| Liposarcoma (LPS) | 0.6836 | ||
| Rhabdomyosarcoma (RMS) | 0.9654 | ||
| Fibrosarcoma (FS) | 0.8549 | ||
| Eribulin | Breast Cancer (MDA-MB-231) | 0.09 - 9.5 (range across various lines) | |
| Prostate Cancer (DU 145) | 0.09 - 9.5 (range across various lines) | ||
| Colon Cancer (HT-29) | 0.09 - 9.5 (range across various lines) | ||
| Zalypsis | Multiple Myeloma (various) | Picomolar to low nanomolar range | |
| Leukemia and Stomach Cancer | Mean IC50 of 7 |
Table 2: Comparative Antiviral Activity against SARS-CoV-2 (in vitro)
| Compound | Cell Line | IC90 (nM) | Comparative Potency | Reference |
| This compound | hACE2-293T | 0.88 | 27.5 times more potent than Remdesivir | |
| Vero E6 | 1.76 | - |
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms of action of these marine compounds underpin their different pharmacological profiles.
This compound's Dual Action: Anticancer and Antiviral
This compound's primary target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis and overexpressed in many tumors. By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism also confers its potent antiviral activity by inhibiting viral protein synthesis.
Caption: this compound's mechanism of action targeting eEF1A2.
DNA-Damaging Agents: Trabectedin and Zalypsis
Trabectedin and its analogue Zalypsis are DNA-binding agents. Trabectedin binds to the minor groove of DNA, causing a bend in the DNA helix that interferes with transcription and DNA repair mechanisms, ultimately leading to cell death. Zalypsis also induces DNA double-strand breaks, triggering apoptosis.
Caption: Mechanisms of action for Trabectedin and Zalypsis.
Microtubule Destabilizer: Eribulin
Eribulin, a synthetic analogue of halichondrin B, functions as a microtubule dynamics inhibitor. It inhibits microtubule growth, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Eribulin's mechanism of action as a microtubule inhibitor.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of cytotoxic agents. The following sections detail common experimental protocols used to evaluate the efficacy of these marine-derived compounds.
Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: General workflow for an MTT/MTS cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the marine-derived compound in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals (for MTT). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis of the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.
Principle: A fluorescent dye, such as Propidium Iodide (PI), intercalates into the DNA of permeabilized cells. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.
Experimental Workflow:
Caption: General workflow for cell cycle analysis by flow cytometry.
Detailed Methodology:
-
Cell Treatment: Seed cells in culture plates and treat with the desired concentrations of the marine compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix by dropwise addition into ice-cold 70% ethanol while vortexing gently.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
References
Plitidepsin vs. Remdesivir: A Comparative Analysis of SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has spurred intensive research into effective antiviral therapies. Among the numerous candidates, Plitidepsin and Remdesivir have emerged as significant subjects of investigation. This guide provides an objective, data-driven comparison of their performance in inhibiting SARS-CoV-2, drawing upon key preclinical experimental data.
At a Glance: Key Performance Indicators
| Metric | This compound | Remdesivir | Key Findings |
| Mechanism of Action | Host-directed: Inhibits eukaryotic Translation Elongation Factor 1A (eEF1A)[1][2][3] | Direct-acting antiviral: Inhibits viral RNA-dependent RNA polymerase (RdRp)[4][5] | This compound targets a host protein, potentially reducing the likelihood of viral resistance through mutation. |
| In Vitro Potency (IC90) | 0.88 nM (in hACE2-293T cells) | ~24.2 nM (in hACE2-293T cells, calculated from 27.5-fold less potency) | This compound demonstrated 27.5 times greater potency than Remdesivir in inhibiting SARS-CoV-2 in human cells. |
| In Vivo Efficacy (Mouse Models) | ~2-log reduction in lung viral titers | ~1.5-log reduction in lung viral titers (at a high concentration) | Prophylactic treatment with this compound resulted in a significant reduction of viral replication in the lungs of mouse models. |
| Effect on Lung Inflammation | Demonstrated reduction in lung inflammation in mouse models | Less effective at reducing lung inflammation compared to this compound in a mouse model | This compound showed a superior ability to reduce lung inflammation in preclinical models. |
| Combination Therapy | Shows an additive effect when combined with Remdesivir in vitro | Additive effect observed with this compound | The combination of both drugs could be a potential therapeutic strategy. |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Remdesivir lies in their therapeutic targets.
This compound: Targeting a Host Dependency Factor
This compound acts as a "host-directed" therapeutic by inhibiting the human protein, eukaryotic Translation Elongation Factor 1A (eEF1A). This factor is crucial for the translation of viral proteins, and by inhibiting it, this compound effectively halts the viral replication cycle. As it targets a host protein, the virus has a lower probability of developing resistance through mutation.
This compound's mechanism of action targeting the host protein eEF1A.
Remdesivir: A Direct Assault on the Viral Engine
In contrast, Remdesivir is a direct-acting antiviral. It is a nucleotide analogue that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA replication. By mimicking a natural nucleotide, Remdesivir gets incorporated into the growing viral RNA chain, leading to premature termination and halting replication.
References
- 1. This compound has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. preprints.org [preprints.org]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
Validating eEF1A2 as the Primary Target of Plitidepsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the eukaryotic elongation factor 1 alpha 2 (eEF1A2) as the primary molecular target of Plitidepsin (also known as Aplidin®). This compound, a marine-derived cyclic depsipeptide, has demonstrated significant antitumor properties and has also been investigated for its potent antiviral activity.[1][2] Understanding its precise mechanism of action is crucial for its clinical development and for identifying patient populations most likely to respond to treatment. This document summarizes the key experimental evidence, compares its performance metrics, and details the methodologies used to establish this critical drug-target relationship.
Executive Summary of Evidence
The validation of eEF1A2 as this compound's primary target is supported by a robust and multifaceted body of evidence. Key findings demonstrate a direct, high-affinity interaction both in vitro and in living cells. Crucially, cellular sensitivity to this compound is directly correlated with the expression levels of eEF1A2. Cell lines that develop resistance to the drug exhibit significantly reduced eEF1A2 levels, and restoring its expression re-sensitizes them to the compound's cytotoxic effects.[3][4] These findings, combined with biophysical and cellular imaging data, compellingly identify eEF1A2 as the key mediator of this compound's pharmacological activity.
Comparative Data on this compound-eEF1A2 Interaction
Quantitative analysis is fundamental to validating a drug-target interaction. The following tables summarize key parameters for this compound's engagement with eEF1A2 and its cellular consequences.
Table 1: Binding Affinity and Kinetics of this compound for eEF1A2
| Parameter | Value | Method | Source |
| Dissociation Constant (KD) | ~80 nM | Saturation binding with [¹⁴C]-Plitidepsin and purified eEF1A2 | [3] |
| Target Residence Time | ~9 minutes | Dissociation kinetics experiment |
This data highlights a high-affinity interaction consistent with the nanomolar concentrations at which this compound exerts its biological effects.
Table 2: Correlation of eEF1A2 Expression with this compound Sensitivity
| Cell Line Pair | Characteristic | This compound IC₅₀ | eEF1A2 Protein Level | Source |
| HeLa | Parental (Sensitive) | ~1 nM | Normal | |
| HeLa-APL-R | Resistant | >100 nM (>100-fold resistance) | Reduced | |
| NCI-H460 | Parental (Sensitive) | Not specified | Normal | |
| NCI-H460-APL-R | Resistant | >100-fold resistance | Reduced | |
| HGC27 | Parental (Sensitive) | Not specified | Normal | |
| HGC27-APL-R | Resistant | >100-fold resistance | Reduced |
This table demonstrates a clear inverse relationship between eEF1A2 expression and this compound resistance across multiple cancer cell lines.
Table 3: Comparative Antiviral Potency of this compound
| Compound | Target | Cell Line | SARS-CoV-2 IC₅₀ / IC₉₀ | Source |
| This compound | Host Factor (eEF1A) | Vero E6 | IC₅₀: 0.70 nM | |
| This compound | Host Factor (eEF1A) | hACE2-293T | IC₉₀: 0.88 nM | |
| Remdesivir | Viral RdRp | Vero E6 | Not specified (27.5x less potent than this compound) |
While Remdesivir targets a viral enzyme, this compound's potent antiviral effect is achieved by targeting a host protein, eEF1A, essential for viral replication.
Key Experimental Methodologies
The validation of eEF1A2 as this compound's target relies on several sophisticated experimental protocols.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (KD) and kinetics of the this compound-eEF1A2 interaction.
-
Protocol Summary: Purified eEF1A2 protein (from rabbit muscle) is incubated with increasing concentrations of radiolabeled [¹⁴C]-Plitidepsin in the presence of a non-hydrolysable GTP analogue. The amount of bound radioligand is measured to determine the KD. For dissociation kinetics, a surplus of non-labeled this compound is added after the binding reaches equilibrium, and the amount of remaining [¹⁴C]-Plitidepsin bound to eEF1A2 is measured over time to calculate the residence time.
2. Generation and Analysis of Resistant Cell Lines:
-
Objective: To investigate the mechanism of acquired resistance to this compound.
-
Protocol Summary: Parental cancer cell lines (e.g., HeLa, NCI-H460) are cultured with gradually increasing concentrations of this compound over an extended period. Surviving cell populations are selected and confirmed to have high resistance (e.g., >100-fold increase in IC₅₀) compared to the parental line. The expression levels of eEF1A2 mRNA and protein in both sensitive and resistant lines are then quantified using methods like quantitative PCR and Western Blotting.
3. Ectopic Expression Rescue Experiments:
-
Objective: To confirm that the loss of eEF1A2 is the direct cause of this compound resistance.
-
Protocol Summary: this compound-resistant cells, which have low endogenous eEF1A2, are stably transfected with an expression vector encoding for an eEF1A2-GFP fusion protein. The sensitivity of these genetically modified resistant cells to this compound is then re-assessed using cell growth inhibition assays. A restoration of sensitivity confirms that eEF1A2 is the critical determinant.
4. Fluorescence Lifetime Imaging Microscopy (FLIM) - Phasor Förster Resonance Energy Transfer (FRET):
-
Objective: To visualize the interaction between this compound and eEF1A2 in living cells.
-
Protocol Summary: This advanced imaging technique is used to measure the proximity between two molecules. In these experiments, the natural fluorescence of this compound is used as a donor, and a fluorescently tagged eEF1A2 (e.g., eEF1A2-GFP) acts as the acceptor. A FRET signal, detected by a change in the fluorescence lifetime of this compound, indicates that the two molecules are close enough to suggest the formation of a drug-protein complex within the cellular environment.
Visualizing the Validation Workflow and Mechanism
The following diagrams illustrate the logical flow of the validation experiments and the proposed mechanism of action for this compound.
References
- 1. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and randomized phase I studies of this compound in adults hospitalized with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of Plitidepsin clinical trial outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial outcomes for Plitidepsin in the treatment of relapsed/refractactory multiple myeloma and moderate COVID-19. The data presented is intended to offer an objective overview of this compound's performance against other therapeutic alternatives, supported by available experimental data from key clinical trials.
Multiple Myeloma
Comparative Efficacy in Relapsed/Refractory Multiple Myeloma
The following table summarizes the efficacy of this compound in combination with dexamethasone compared to dexamethasone alone, as demonstrated in the ADMYRE Phase III clinical trial. For broader context, data from a Phase I/II trial of this compound with bortezomib and dexamethasone, and outcomes from trials of other relevant combination therapies for relapsed/refractory multiple myeloma are also included.
| Treatment Regimen | Trial Name/Identifier | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Dexamethasone | ADMYRE (NCT01102426) | Relapsed/refractory multiple myeloma (at least 3 prior regimens) | Not the primary endpoint | 3.8 months | 11.6 months |
| Dexamethasone alone | ADMYRE (NCT01102426) | Relapsed/refractory multiple myeloma (at least 3 prior regimens) | Not the primary endpoint | 1.9 months | 8.9 months |
| This compound + Bortezomib + Dexamethasone | NCT02100657 | Relapsed and/or refractory multiple myeloma | 56% | 8.3 months | Not Reported |
| Bortezomib + Dexamethasone | APEX (Phase III) | Relapsed multiple myeloma (1-3 prior lines of therapy) | 38% | 6.2 months | 29.8 months |
| Lenalidomide + Dexamethasone | NCT00424047 | Relapsed or refractory multiple myeloma | 60.2% | 11.3 months | Significantly improved vs. placebo + dexamethasone |
Experimental Protocols: Multiple Myeloma Trials
-
Objective: To evaluate the efficacy and safety of this compound in combination with dexamethasone versus dexamethasone alone in patients with relapsed/refractory multiple myeloma.
-
Study Design: A randomized, open-label, multicenter, phase III trial.
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three, but no more than six, prior therapeutic regimens.
-
Treatment Arms:
-
Arm A: this compound (5 mg/m² as a 3-hour intravenous infusion on days 1 and 15 of a 28-day cycle) + Dexamethasone (40 mg orally on days 1, 8, 15, and 22).
-
Arm B: Dexamethasone alone (40 mg orally on days 1, 8, 15, and 22 of a 28-day cycle).
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and safety.
This compound, Bortezomib, and Dexamethasone (Phase I/II - NCT02100657) [3][4][5]
-
Objective: To determine the recommended dose, efficacy, and safety of this compound in combination with bortezomib and dexamethasone.
-
Study Design: A multicenter, open-label, dose-escalating Phase I/II trial.
-
Patient Population: Patients with relapsed and/or refractory multiple myeloma who have received at least one previous line of therapy.
-
Treatment: this compound administered as a 3-hour intravenous infusion on days 1 and 15, bortezomib administered subcutaneously on days 1, 4, 8, and 11, and oral dexamethasone on days 1, 8, 15, and 22 of a 28-day cycle.
-
Primary Endpoint (Phase I): Recommended dose of the combination therapy.
-
Primary Endpoint (Phase II): Overall Response Rate (ORR).
COVID-19
Comparative Efficacy in Hospitalized Patients with Moderate COVID-19
The NEPTUNO Phase III trial evaluated the efficacy of this compound in hospitalized adults with moderate COVID-19. The following table compares the outcomes of this compound with the standard of care. For comparison, outcomes from key trials of Remdesivir and Dexamethasone are also presented.
| Treatment Regimen | Trial Name/Identifier | Patient Population | Primary Endpoint Outcome | Key Secondary Outcomes |
| This compound (1.5 mg/day for 3 days) + Dexamethasone | NEPTUNO (NCT04784559) | Hospitalized adults with moderate COVID-19 requiring oxygen | Median time to sustained oxygen therapy discontinuation: 5 days | Not statistically significant improvement in time to hospital discharge |
| This compound (2.5 mg/day for 3 days) + Dexamethasone | NEPTUNO (NCT04784559) | Hospitalized adults with moderate COVID-19 requiring oxygen | Median time to sustained oxygen therapy discontinuation: 5 days | Not statistically significant improvement in time to hospital discharge |
| Standard of Care (including Dexamethasone) | NEPTUNO (NCT04784559) | Hospitalized adults with moderate COVID-19 requiring oxygen | Median time to sustained oxygen therapy discontinuation: 7 days | - |
| Remdesivir | ACCT-1 (NCT04280705) | Hospitalized adults with COVID-19 with evidence of lower respiratory tract involvement | Median time to recovery: 10 days | Lower mortality rate at day 29 (11.4% vs. 15.2% with placebo) |
| Dexamethasone | RECOVERY (NCT04381936) | Hospitalized adults with COVID-19 | Reduced 28-day mortality in patients receiving invasive mechanical ventilation or oxygen | No benefit in patients not receiving respiratory support |
Experimental Protocols: COVID-19 Trials
NEPTUNO (Phase III)
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of moderate COVID-19 in hospitalized adult patients.
-
Study Design: A multicenter, randomized, controlled, phase III trial.
-
Patient Population: Hospitalized adult patients with a documented SARS-CoV-2 infection requiring oxygen therapy.
-
Treatment Arms:
-
This compound 1.5 mg/day for 3 days + standard of care (including at least 3 days of dexamethasone).
-
This compound 2.5 mg/day for 3 days + standard of care (including at least 3 days of dexamethasone).
-
Standard of care (control).
-
-
Primary Endpoint: Time to sustained withdrawal of supplemental oxygen.
-
Secondary Endpoints: Time to sustained hospital discharge, clinical status, duration of oxygen support, and safety.
RECOVERY (Dexamethasone arm)
-
Objective: To evaluate the efficacy of low-dose dexamethasone in hospitalized patients with COVID-19.
-
Study Design: A large, randomized, controlled, open-label trial.
-
Patient Population: Hospitalized adults with suspected or laboratory-confirmed COVID-19.
-
Treatment Arms:
-
Dexamethasone 6 mg once daily for up to 10 days.
-
Usual standard of care alone.
-
-
Primary Endpoint: 28-day mortality.
ACCT-1 (Remdesivir)
-
Objective: To evaluate the efficacy of Remdesivir in hospitalized adults with COVID-19.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Hospitalized adults with COVID-19 and evidence of lower respiratory tract involvement.
-
Treatment Arms:
-
Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days).
-
Placebo.
-
-
Primary Endpoint: Time to recovery.
This compound's Mechanism of Action: Signaling Pathway
This compound's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis. By binding to eEF1A2, this compound disrupts protein translation, leading to cell cycle arrest and apoptosis in cancer cells. In the context of viral infections, this inhibition of protein synthesis hampers the replication of viruses that rely on the host cell's machinery.
The downstream effects of this compound's interaction with eEF1A2 are multifaceted. It has been shown to induce oxidative stress and activate the JNK and p38 MAPK signaling pathways, which are involved in apoptosis. Furthermore, this compound can modulate the PI3K/AKT, JAK/STAT, and ERK pathways, all of which are critical for cell survival and proliferation.
References
Plitidepsin's Potency Across Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive analysis of preclinical data reveals the potent and broad-spectrum anti-cancer activity of Plitidepsin (also known as Aplidin®) across a diverse range of human cancer cell lines. This guide provides a comparative overview of this compound's efficacy against hematological malignancies and solid tumors, juxtaposed with established chemotherapeutic agents, doxorubicin and gemcitabine. The data, presented in detailed tables and supported by experimental protocols, is intended to inform researchers, scientists, and drug development professionals on the potential of this marine-derived compound.
Executive Summary
This compound, a cyclic depsipeptide originally isolated from the tunicate Aplidium albicans, has demonstrated significant cytotoxic effects in numerous cancer cell lines at nanomolar concentrations.[1][2] Its primary mechanism of action involves the targeting of the eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in many tumors and implicated in cell proliferation and survival.[3][4] By binding to eEF1A2, this compound induces cell cycle arrest and apoptosis, mediated through the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK.[1] This guide summarizes the in vitro activity of this compound, presenting its half-maximal inhibitory concentration (IC50) values alongside those of doxorubicin and gemcitabine in various cancer cell line panels.
Comparative Efficacy of this compound
The following tables summarize the IC50 values of this compound and two widely used anticancer drugs, doxorubicin and gemcitabine, across a panel of hematological and solid tumor cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
Hematological Malignancies
This compound exhibits potent activity against various lymphoma and multiple myeloma cell lines, often at concentrations significantly lower than those of conventional chemotherapy.
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Reference(s) |
| RL | Diffuse Large B-Cell Lymphoma | 1.5 ± 0.5 | Not Reported | |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | Not Reported | |
| HT | Diffuse Large B-Cell Lymphoma | 0.8 ± 0.2 | > 1390 | |
| Daudi | Burkitt's Lymphoma | 1.2 ± 0.4 | > 1390 | |
| Raji | Burkitt's Lymphoma | 2.6 | > 1390 | |
| Namalwa | Burkitt's Lymphoma | 3.1 ± 1.0 | > 1390 | |
| Jiyoye | Burkitt's Lymphoma | 5.6 ± 1.0 | > 1390 | |
| JJN3 | Multiple Myeloma | ~10 | Not Reported |
Solid Tumors
This compound has also demonstrated notable activity against a range of solid tumor cell lines, including those of the lung, colon, and pancreas.
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Gemcitabine IC50 (nM) | Reference(s) |
| A549 | Non-Small Cell Lung Carcinoma | 0.2 | > 20,000 | Not Reported | |
| HT-29 | Colorectal Carcinoma | 0.5 | Not Reported | Not Reported | |
| DLD-1 | Colorectal Adenocarcinoma | 500 | Not Reported | Not Reported | |
| HCT116 | Colorectal Carcinoma | 1000 | Not Reported | Not Reported | |
| AsPC-1 | Pancreatic Adenocarcinoma | Not Reported | Not Reported | ~5.5 | |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Reported | Not Reported | >100 | |
| MiaPaCa-2 | Pancreatic Carcinoma | Not Reported | Not Reported | ~10 - 100 | |
| PANC-1 | Pancreatic Carcinoma | Not Reported | Not Reported | ~10 - 100 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | 1000 | Not Reported | |
| SUM159 | Triple-Negative Breast Cancer | Not Reported | 4000 | Not Reported | |
| MCF-7 | Breast Adenocarcinoma | Not Reported | 8306 | Not Reported |
Mechanism of Action: The this compound Signaling Pathway
This compound's primary molecular target is the eukaryotic translation elongation factor 1A2 (eEF1A2). The binding of this compound to eEF1A2 triggers a cascade of downstream signaling events, leading to apoptosis. This pathway is initiated by the induction of oxidative stress and the activation of Rac1 GTPase, which in turn leads to the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.
Caption: this compound-induced signaling pathway leading to apoptosis.
Experimental Protocols
The IC50 values presented in this guide are typically determined using cell viability assays. The following are generalized protocols for two commonly employed methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining IC50 values using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well, depending on the cell line's growth characteristics. They are then incubated overnight to allow for attachment and recovery.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, doxorubicin, or gemcitabine).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is determined as the concentration that results in a 50% reduction in absorbance compared to untreated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.
Experimental Workflow:
Caption: Workflow for IC50 determination using the CellTiter-Glo® assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in an opaque-walled 96-well or 384-well plate.
-
Drug Treatment and Incubation: Test compounds are added to the wells, and the plate is incubated for the desired exposure time.
-
Plate Equilibration: The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Cell Lysis and Signal Generation: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: The luminescence is measured using a luminometer.
-
IC50 Calculation: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. IC50 values are calculated by plotting the signal against the drug concentration.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent anti-cancer agent with a broad spectrum of activity against both hematological and solid tumors. Its efficacy at nanomolar concentrations, often surpassing that of established chemotherapeutics in certain cell lines, underscores its potential as a valuable therapeutic option. The unique mechanism of action, targeting eEF1A2, may offer an advantage in overcoming resistance to other anticancer drugs. Further clinical investigation is warranted to fully elucidate the therapeutic role of this compound in various cancer types.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
Plitidepsin and Didemnin B: A Comparative Analysis for Drug Development Professionals
A deep dive into two potent marine-derived depsipeptides, comparing their mechanisms, efficacy, and clinical progression.
Executive Summary: Plitidepsin and Didemnin B are structurally related cyclic depsipeptides with significant cytotoxic and antiviral properties. Didemnin B, a natural product isolated from the marine tunicate Trididemnum solidum, was the first marine compound to enter clinical trials for cancer but was halted due to a narrow therapeutic window and significant toxicity.[1][2] this compound (also known as Aplidin® or dehydrodidemnin B) is a synthetic analog originally isolated from the tunicate Aplidium albicans.[3][4][5] It was developed to improve upon the therapeutic index of Didemnin B and has a more established safety profile, having been evaluated in numerous clinical trials for various cancers and more recently, for COVID-19. Both compounds exert their primary effects by targeting the host protein eukaryotic Elongation Factor 1A (eEF1A), a key component in protein synthesis, thereby inhibiting cell proliferation and viral replication.
Chemical Structure and Physicochemical Properties
This compound and Didemnin B share a core cyclic depsipeptide structure. The key chemical difference is the oxidation of a hydroxy group in the 1-(2-hydroxypropanoyl)-L-prolinamide moiety of Didemnin B to a ketone group in this compound. This seemingly minor modification significantly impacts the compound's biological activity and safety profile.
| Property | This compound (Dehydrodidemnin B) | Didemnin B |
| Origin | Originally from Aplidium albicans; now synthetic | Isolated from Trididemnum solidum |
| Molecular Formula | C₅₇H₈₇N₇O₁₅ | C₅₇H₈₉N₇O₁₅ |
| Molecular Weight | 1110.34 g/mol | 1112.36 g/mol |
| Key Structural Feature | Contains a pyruvoyl group on the proline residue | Contains a lactoyl group on the proline residue |
Mechanism of Action: Targeting Host eEF1A
Both this compound and Didemnin B share a primary molecular target: the eukaryotic Elongation Factor 1A (eEF1A). This host protein is crucial for the elongation step of protein synthesis, where it delivers aminoacyl-tRNAs to the ribosome. By binding to eEF1A, these drugs stabilize the factor on the ribosome even after GTP hydrolysis, preventing its release and stalling the entire translation process. This leads to cell cycle arrest and the induction of apoptosis (programmed cell death).
Didemnin B has also been shown to have a dual mechanism, additionally inhibiting palmitoyl-protein thioesterase 1 (PPT1), which contributes to its potent apoptotic effects. This compound's activity is more specifically linked to the eEF1A2 isoform, which is often overexpressed in tumor cells, potentially contributing to its improved therapeutic window.
This host-targeting mechanism is particularly advantageous for antiviral applications. Because the drugs act on a host protein required for viral replication rather than a viral protein, the likelihood of the virus developing resistance through mutation is significantly reduced. In the context of SARS-CoV-2, inhibition of eEF1A blocks the translation of viral polyproteins, thereby halting the production of essential replicative proteins.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnin - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Phase III results for this compound | VJHemOnc [vjhemonc.com]
Validating the Anti-Angiogenic Effects of Plitidepsin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Plitidepsin against two established inhibitors, Bevacizumab and Sunitinib. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in angiogenesis-related research and drug development.
Executive Summary
This compound, a marine-derived cyclic depsipeptide, has demonstrated potent anti-tumor activities, which are partly attributed to its anti-angiogenic effects. The primary mechanism of this compound involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein implicated in tumor proliferation and survival. This inhibition leads to downstream effects on key angiogenic signaling pathways, notably a reduction in the secretion of Vascular Endothelial Growth Factor (VEGF). This guide delves into the experimental validation of these effects and provides a comparative overview with Bevacizumab, a monoclonal antibody targeting VEGF-A, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Comparative Analysis of Anti-Angiogenic Activity
While direct head-to-head comparative studies quantifying the anti-angiogenic efficacy of this compound against Bevacizumab and Sunitinib are limited in publicly available literature, this section summarizes the available quantitative data for each compound from various preclinical studies. This allows for an indirect comparison of their potential potencies.
Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Activity
| Compound | Assay | Cell Line/Model | IC50 / Effect | Citation(s) |
| This compound | Proliferation Assay | HEL (Erythroleukemia) | 1.0 ± 0.3 nM | [1] |
| Proliferation Assay | UKE-1 (Megakaryoblastic Leukemia) | 0.5 ± 0.03 nM | [1] | |
| Proliferation Assay | SET2 (Megakaryoblastic Leukemia) | 0.8 ± 0.02 nM | [1] | |
| Proliferation Assay | RL (Lymphoma) | 1.5 ± 0.5 nM | [2] | |
| Proliferation Assay | Ramos (Lymphoma) | 1.7 ± 0.7 nM | [2] | |
| Tube Formation Assay | Human Endothelial Cells | Reduces tube formation | ||
| Bevacizumab | Tube Formation Assay | Human Retinal Microvascular Endothelial Cells | Suppresses tube formation | |
| Endothelial Cell Proliferation | Human Endothelial Cells | Inhibits VEGF-induced proliferation | ||
| Sunitinib | Proliferation Assay | MIA PaCa-2 (Pancreatic Cancer) | 2.67 ± 0.21 µM (normoxia) | |
| Proliferation Assay | PANC-1 (Pancreatic Cancer) | 3.53 ± 0.21 µM (normoxia) | ||
| Endothelial Cell Proliferation | HUVEC | IC50 of ~10-100 nM for VEGFR2 inhibition |
Table 2: In Vivo Anti-Angiogenic Activity
| Compound | Assay | Model | Effect | Citation(s) |
| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Inhibits angiogenesis | |
| Myeloma-associated angiogenesis | Mouse Model | Reduced to basal values | ||
| Bevacizumab | Tumor Xenograft | Mouse Model | Inhibits tumor vascularization | |
| Sunitinib | Tumor Xenograft | Mouse Model | Inhibits tumor vascularization |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the inhibition of eEF1A2. This leads to a cascade of events that ultimately suppress the expression and secretion of VEGF, a key driver of angiogenesis. The Hypoxia-Inducible Factor-1α (HIF-1α) is a critical transcription factor that upregulates VEGF expression under hypoxic conditions, a common feature of the tumor microenvironment. Recent studies suggest a link between eEF1A2 and the regulation of HIF-1α, providing a mechanistic basis for this compound's anti-angiogenic activity.
Caption: this compound's anti-angiogenic signaling pathway.
Experimental Workflows and Protocols
To facilitate the independent validation and comparison of this compound's anti-angiogenic effects, detailed protocols for key in vitro and in vivo assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Caption: Endothelial cell tube formation assay workflow.
Protocol:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency. Harvest the cells and resuspend them in a basal medium.
-
Treatment: Prepare serial dilutions of this compound, Bevacizumab, and Sunitinib in the cell culture medium.
-
Seeding: Add the treated cell suspension to the Matrigel®-coated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Visualize the tube formation using a microscope and capture images. Quantify the total tube length, number of branches, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of blood vessel formation on the membrane of a developing chick embryo.
Caption: Chick Chorioallantoic Membrane (CAM) assay workflow.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing: Carefully create a small window in the eggshell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a carrier of choice is saturated with the test compound (this compound, Bevacizumab, or Sunitinib) at various concentrations.
-
Placement: The carrier is placed directly onto the CAM.
-
Sealing and Incubation: The window is sealed with sterile tape, and the egg is returned to the incubator for an additional 48-72 hours.
-
Analysis: The CAM is excised and imaged using a stereomicroscope. The number of blood vessel branch points and the total vessel length are quantified to assess the degree of angiogenesis inhibition.
Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental process in angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Bevacizumab, or Sunitinib.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting. The absorbance at a specific wavelength is proportional to the number of viable cells.
Conclusion
References
Plitidepsin Shows Promise in Overcoming Cisplatin Resistance in Ovarian Cancer
New preclinical data suggests that plitidepsin, a marine-derived cyclic depsipeptide, demonstrates significant antitumor activity in cisplatin-resistant ovarian cancer cells, a challenging aspect of ovarian cancer treatment. The drug, which targets the eukaryotic elongation factor 1A2 (eEF1A2), has shown efficacy in both laboratory-based (in vitro) and animal (in vivo) studies, offering a potential new therapeutic avenue for patients with recurrent disease.
Cisplatin and other platinum-based chemotherapies are the cornerstone of treatment for ovarian cancer. However, a significant number of patients develop resistance to these drugs, leading to disease recurrence and limited treatment options. This compound's unique mechanism of action, which is independent of the pathways typically associated with cisplatin resistance, makes it a compelling candidate for this patient population.
Efficacy in Cisplatin-Resistant Ovarian Cancer Models
Recent studies have highlighted this compound's ability to inhibit the growth of cisplatin-resistant ovarian cancer cells, particularly the clear cell carcinoma (CCC) subtype, which is known for its inherent chemoresistance.
In Vitro Studies
In laboratory settings, this compound has demonstrated potent cytotoxic effects against a panel of human ovarian clear cell carcinoma cell lines, including those that have been made resistant to cisplatin. The half-maximal inhibitory concentration (IC50) for this compound in these resistant cell lines was found to be in the low nanomolar range, indicating high potency. Notably, the efficacy of this compound was comparable between the cisplatin-resistant cells and their non-resistant parental counterparts, suggesting that the development of cisplatin resistance does not confer cross-resistance to this compound.[1][2]
| Cell Line | Histology | Cisplatin Status | This compound IC50 (nM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) |
| TOV-21G | Clear Cell | Sensitive | 2.51 - 4.97 | 20 - 30 | 5 - 20 | 50 - 80 |
| TOV-21G-CR | Clear Cell | Resistant | Equivalent to parental | > 100 | Not Reported | Not Reported |
| KOC-7C | Clear Cell | Sensitive | 2.51 - 4.97 | 20 - 30 | 5 - 20 | 50 - 80 |
| KOC-7C-CR | Clear Cell | Resistant | Equivalent to parental | > 100 | Not Reported | Not Reported |
| RMG-I | Clear Cell | Sensitive | 2.51 - 4.97 | 20 - 30 | 5 - 20 | 50 - 80 |
| RMG-I-CR | Clear Cell | Resistant | Equivalent to parental | > 100 | Not Reported | Not Reported |
Table 1: Comparative in vitro efficacy of this compound and standard chemotherapeutic agents in ovarian clear cell carcinoma cell lines. Data compiled from preclinical studies.[1][2]
In Vivo Studies
The antitumor activity of this compound has also been confirmed in animal models. In a subcutaneous xenograft model using the TOV-21G ovarian clear cell carcinoma cell line, treatment with this compound resulted in a significant reduction in tumor growth compared to the control group. After two weeks of treatment, the mean tumor burden in the this compound-treated mice was 221.1 mm³, compared to 438.0 mm³ in the control group.[2] This demonstrates that this compound can effectively inhibit tumor progression in a living organism without causing apparent toxicity.
Mechanism of Action: Targeting eEF1A2 and Activating Stress Pathways
This compound's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis. eEF1A2 is frequently overexpressed in various cancers, including ovarian cancer, and plays a role in tumor cell proliferation and survival. By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and programmed cell death (apoptosis).
Importantly, the expression of eEF1A2 was found to be equivalent in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cells. This provides a strong rationale for why this compound remains effective even when tumors no longer respond to cisplatin.
Furthermore, this compound has been shown to induce a multifaceted stress response within cancer cells. This includes the induction of oxidative stress and the sustained activation of the JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial regulators of cellular stress responses and can trigger apoptosis when activated persistently.
Comparison with Other Therapeutic Alternatives
While direct head-to-head preclinical studies are limited, a comparison of this compound's efficacy with other treatments for cisplatin-resistant ovarian cancer, such as PARP inhibitors, can be inferred from available data.
| Therapy | Mechanism of Action | Reported Efficacy in Cisplatin-Resistant Ovarian Cancer |
| This compound | eEF1A2 inhibitor, induces oxidative stress and JNK/p38 MAPK activation. | Potent low nanomolar IC50 in cisplatin-resistant clear cell ovarian cancer cell lines; significant tumor growth inhibition in xenograft models. |
| PARP Inhibitors (e.g., Olaparib) | Inhibit poly (ADP-ribose) polymerase, crucial for DNA single-strand break repair. | Efficacy is most pronounced in patients with BRCA mutations and homologous recombination deficiency (HRD). Resistance can develop through various mechanisms, including restoration of homologous recombination. |
| Standard Chemotherapy (e.g., Paclitaxel, Doxorubicin) | Microtubule stabilizer (Paclitaxel), topoisomerase II inhibitor (Doxorubicin). | Often used as second- or third-line treatments after platinum resistance, but response rates are generally modest and associated with cumulative toxicities. |
Table 2: Comparison of this compound with other therapeutic alternatives for cisplatin-resistant ovarian cancer.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound in cisplatin-resistant ovarian cancer cells.
Establishment of Cisplatin-Resistant Ovarian Cancer Cell Lines
Cisplatin-resistant cell lines (e.g., TOV-21G-CR, KOC-7C-CR, RMG-I-CR) were developed by continuous exposure of the parental ovarian clear cell carcinoma cell lines to escalating concentrations of cisplatin. The process typically involves the following steps:
-
Parental cells are initially cultured in their standard growth medium.
-
Cisplatin is introduced into the medium at a low concentration.
-
The concentration of cisplatin is gradually increased over several months as the cells adapt and develop resistance.
-
The final resistant cell lines are maintained in a medium containing a specific concentration of cisplatin to ensure the stability of the resistant phenotype.
Cell Viability Assay (MTS Assay)
The cytotoxic effects of this compound were quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
-
After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or control vehicle.
-
The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Study
The in vivo efficacy of this compound was assessed using a subcutaneous xenograft model.
-
Immunocompromised mice (e.g., nude mice) are injected subcutaneously with a suspension of ovarian cancer cells (e.g., 5 x 10^6 TOV-21G cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Conclusion
This compound's distinct mechanism of action, centered on the inhibition of eEF1A2, provides a strong basis for its efficacy in cisplatin-resistant ovarian cancer. The preclinical data are encouraging, demonstrating potent antitumor activity both in vitro and in vivo. These findings support the continued clinical development of this compound as a potential new treatment option for patients with recurrent, platinum-resistant ovarian cancer, a population with a high unmet medical need. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in this setting.
References
Plitidepsin's Antiviral Efficacy: A Comparative Analysis Across Viral Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral effects of Plitidepsin against various viral strains, supported by experimental data. This compound, a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans, has demonstrated potent antiviral properties by targeting the host protein eukaryotic translation elongation factor 1 alpha (eEF1A).[1][2] This mechanism of action, which inhibits viral protein synthesis and replication, makes it a promising candidate for broad-spectrum antiviral therapy.[2]
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound against a range of viruses. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is also included to indicate the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus Strain | Cell Line | EC50/IC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (WA1) | Vero E6 | 0.70 | 1.99 | 2.84 | [3] |
| hACE2-293T | 0.73 | >200 | >274 | [3] | |
| Pneumocyte-like cells | 1.62 | 65.43 | 40.39 | ||
| SARS-CoV-2 (Alpha, B.1.1.7) | HeLa-ACE2 | Potent (exact value not specified) | Not specified | Not specified | |
| SARS-CoV-2 (Beta, B.1.351) | HeLa-ACE2 | Potent (exact value not specified) | Not specified | Not specified | |
| SARS-CoV-2 (Delta, B.1.617.2) | HeLa-ACE2 | Potent (exact value not specified) | Not specified | Not specified | |
| SARS-CoV-2 (Mu, B.1.621) | HeLa-ACE2 | Potent (exact value not specified) | Not specified | Not specified | |
| SARS-CoV-2 (Omicron, B.1.1.529) | HeLa-ACE2 | Potent (exact value not specified) | Not specified | Not specified | |
| Human Coronavirus 229E (HCoV-229E) | Huh-7 | Inhibition at 0.5 nM | Not specified | Not specified | |
| MERS-CoV | Vero E6 | ~10 | >1000 | >100 |
Table 2: Antiviral Activity of this compound against Other Viral Strains
| Virus Strain | Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| Respiratory Syncytial Virus (RSV) | HEp-2 | ≈3 | ≈150 | ≈50 | |
| Vero E6 | 27 | Not specified | Not specified | ||
| Hepatitis C Virus (HCV) replicon | Huh-7 | ~1 | >1000 | >1000 | |
| Zika Virus (ZIKV) | Vero E6 | ~10 | >1000 | >100 | |
| Herpes Simplex Virus (HSV) | Vero E6 | ~100 | >1000 | >10 | |
| Human Immunodeficiency Virus (HIV-1) | MT-4 | ~10 | >1000 | >100 | |
| Influenza A Virus (H1N1) | Not specified in abstract | Activity observed in vivo | Not specified | Not specified |
Mechanism of Action: Targeting the Host Factor eEF1A
This compound's antiviral activity stems from its ability to bind to and inhibit the function of the host protein eEF1A. eEF1A is a crucial component of the cellular protein synthesis machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during translation. Many viruses, including RNA viruses, hijack the host's translational machinery for their own replication. By targeting eEF1A, this compound effectively disrupts the production of viral proteins, thereby inhibiting viral replication and the assembly of new viral particles. This host-directed mechanism suggests that this compound could be effective against various viral strains and less susceptible to the development of viral resistance through mutations in viral proteins.
References
Safety Operating Guide
Proper Disposal of Plitidepsin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Plitidepsin is a critical component of laboratory safety and environmental responsibility. As a potent cytotoxic agent, this compound and any materials that come into contact with it must be handled and discarded with meticulous care to protect researchers, support staff, and the wider community. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste in a research setting, aligning with general best practices for cytotoxic drug disposal.
All personnel handling this compound must be thoroughly trained on its hazards, handling, and emergency procedures. This information is readily available in the Safety Data Sheet (SDS), which should be reviewed before commencing any work with this compound.[1]
Key Principles of Cytotoxic Waste Management
The foundational principle of cytotoxic waste management is that all materials that have come into contact with the anticancer agent are potentially contaminated and must be treated as hazardous waste.[2] This includes unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of such waste by flushing it down a sink or toilet.[2]
Waste Segregation: The First Step to Safe Disposal
Proper segregation of waste at the point of generation is crucial. Cytotoxic waste is generally categorized into two main streams based on the level of contamination: trace chemotherapy waste and bulk chemotherapy waste.[3][4]
Quantitative Data Summary: this compound Waste Segregation and Disposal
| Waste Category | Description | Examples | Disposal Container | Disposal Method |
| Trace Cytotoxic Waste | Items that are "RCRA empty," containing less than 3% of the original drug by weight. | Empty drug vials, IV bags, and tubing; used gloves, gowns, and masks; contaminated wipes and absorbent pads. | Yellow puncture-resistant containers or sharps bins labeled "Chemotherapy Waste" or "Trace Chemo." | High-temperature incineration. |
| Bulk Cytotoxic Waste | Items containing more than 3% of the original drug; visibly contaminated materials. | Partially full vials of this compound; expired or unused drug; materials used to clean up large spills. | Black RCRA-rated hazardous waste containers. | High-temperature incineration at a licensed hazardous waste facility. |
| Contaminated Sharps | Any sharp object that has come into contact with this compound. | Needles, syringes, scalpels, and contaminated glassware. | Yellow (for trace) or Black (for bulk) puncture-proof sharps containers specifically designated for chemotherapy waste. | High-temperature incineration. |
Step-by-Step Disposal Procedures for this compound
Adherence to a strict protocol is necessary to ensure the safe disposal of all this compound-related waste.
Personal Protective Equipment (PPE)
-
Donning and Doffing: Wear appropriate PPE, including double gloves (chemotherapy-grade), a disposable gown, and eye protection when handling this compound.
-
Disposal: All used PPE is considered trace cytotoxic waste. After use, carefully remove and dispose of it in a designated yellow chemotherapy waste container.
Handling of Unused or Expired this compound
-
Classification: Unused or expired this compound is considered bulk cytotoxic waste.
-
Disposal: This waste must be placed in a black RCRA hazardous waste container. Do not consolidate this waste with other chemical waste streams.
Disposal of Contaminated Labware and Materials
-
Trace Contamination: Labware (e.g., pipette tips, empty vials) and other materials (e.g., absorbent pads) with only residual amounts of this compound should be disposed of in a yellow trace chemotherapy waste container.
-
Bulk Contamination: Items that are heavily contaminated or contain visible amounts of the drug should be treated as bulk waste and placed in a black hazardous waste container.
Spill Management
-
Containment: In the event of a spill, immediately restrict access to the area.
-
Cleanup: Use a chemotherapy spill kit to clean the affected area. All materials used for cleanup, including absorbent pads and contaminated PPE, are considered bulk cytotoxic waste and must be disposed of in a black hazardous waste container.
-
Decontamination: After the initial cleanup, the area should be decontaminated with a suitable cleaning agent followed by a thorough rinsing.
Experimental Protocols and Workflows
The following diagrams illustrate the logical workflow for this compound waste management in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Institutional and Regulatory Compliance
It is imperative to follow your institution's specific protocols for hazardous waste disposal, as well as all local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for guidance on proper waste management procedures and for scheduling waste pickups.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Plitidepsin
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel working with Plitidepsin. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment. This compound is a potent antineoplastic agent and requires careful handling by trained professionals in a controlled setting.[1]
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to hazardous substances like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The required level of protection is dictated by the specific handling task. All PPE should be designated for use with hazardous drugs.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Packaging | Single pair of appropriate chemotherapy gloves | Not Required | Not Required | Not Required |
| Compounding (Reconstitution & Dilution) | Double pair of appropriate chemotherapy gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Tightly fitting safety goggles with side-shields | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] Work should be conducted in a laminar flow biological cabinet or an area with adequate ventilation.[1] |
| Administration / In-vitro Application | Double pair of appropriate chemotherapy gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Tightly fitting safety goggles with side-shields | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of appropriate chemotherapy gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles (if a splash risk exists) | Not Required |
| Spill Cleanup | Double pair of appropriate chemotherapy gloves | Disposable, solid-front gown resistant to chemotherapy drugs | Tightly fitting safety goggles with side-shields and face shield | N95 respirator or higher |
Note: Gloves must be inspected prior to use and should be changed regularly. Wash and dry hands thoroughly after glove removal.[2]
Occupational Exposure Limits
| Exposure Limit | Value |
| PEL (Permissible Exposure Limit) | 70 mg/m³, 40 ppm |
| REL (Recommended Exposure Limit) | 34 mg/m³, 20 ppm |
| TLV (Threshold Limit Value) | 20 ppm |
It is crucial to handle this compound in a manner that keeps airborne concentrations as low as possible.
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound. This workflow is designed to minimize the risk of exposure at each step.
Caption: Workflow for safe this compound handling.
Detailed Methodologies
1. Preparation for Intravenous Infusion:
-
Reconstitution: this compound is typically supplied as a powder. It must be reconstituted using the appropriate aseptic techniques.
-
Inject the specified volume of the provided solvent into the vial.
-
Shake the vial until the powder is completely dissolved. The resulting solution should be clear and colorless or slightly yellowish, without any visible particles.
-
-
Dilution: The reconstituted solution requires further dilution before use. This should be done with a 9 mg/mL sodium chloride (0.9%) or 50 mg/mL glucose (5%) infusion solution.
2. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection, to avoid inhalation and contact with skin and eyes.
-
Wipe up the spill with absorbent towels or other absorbent material.
-
Place all contaminated materials into a suitable container for disposal.
-
Decontaminate the spill area.
3. First-Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.
-
If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse the skin with water or shower. Wash the affected areas with plenty of soap and water for at least 15 minutes.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
4. Disposal Considerations:
-
Any unused this compound or waste material should be disposed of in accordance with local requirements for cytotoxic agents.
-
Processing, use, or contamination of this product may change the waste management options. Dispose of all waste in an appropriate and approved waste disposal facility. Contaminated clothing should be laundered before reuse or disposed of after a single use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
